Ethyl bromodifluoroacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJDVYTJUCXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216845 | |
| Record name | Ethyl bromodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667-27-6 | |
| Record name | Ethyl bromodifluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl bromodifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl bromodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl bromodifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL BROMODIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QFZ6JJ5YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl Bromodifluoroacetate: Properties, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl bromodifluoroacetate has emerged as a pivotal reagent in modern organic synthesis, particularly for the introduction of the difluoromethylene (-CF2-) and difluoromethyl (-CF2H) moieties into organic molecules. These fluorine-containing groups are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical and biological properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutics. Detailed experimental protocols for key transformations and visualizations of reaction pathways are included to facilitate its practical application in the laboratory.
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid with a characteristic ester-like odor. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C4H5BrF2O2 | [1][2] |
| Molecular Weight | 202.98 g/mol | [1][2] |
| CAS Number | 667-27-6 | [1] |
| Appearance | Colorless to slightly yellow liquid | [2][3] |
| Boiling Point | 112 °C at 700 mmHg | [4][5] |
| Density | 1.583 g/mL at 25 °C | [3][4] |
| Refractive Index (nD20) | 1.387 | [4][6] |
| Solubility | Soluble in most organic solvents | [6] |
Reactivity and Synthetic Applications
This compound is a versatile building block that participates in a variety of chemical transformations, primarily serving as a source of the electrophilic "CF2COOEt" radical, the nucleophilic "CF2COOEt" anion equivalent in Reformatsky-type reactions, or as a difluorocarbene precursor.
Reformatsky and Reformatsky-Type Reactions
The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. This compound readily undergoes this reaction with aldehydes and ketones to provide 2,2-difluoro-3-hydroxy esters, which are valuable intermediates in the synthesis of fluorinated analogues of biologically active compounds.[3]
A prominent application of this methodology is in the synthesis of the anticancer drug Gemcitabine . The synthesis involves the coupling of (R)-2,3-O-isopropylideneglyceraldehyde with this compound under Reformatsky conditions to construct the key carbon skeleton of the difluorinated sugar moiety.
Radical Reactions
This compound is an excellent precursor for the generation of the ethoxycarbonyldifluoromethyl radical (•CF2COOEt) under various conditions, including copper catalysis and visible-light photoredox catalysis. This radical can then participate in a range of addition and cross-coupling reactions.
In the presence of copper powder or copper salts, this compound can undergo single-electron transfer to generate a copper enolate or a radical species. These intermediates can then react with a variety of substrates.
-
Cross-Coupling Reactions: With vinyl or aryl iodides, cross-coupling products are formed.
-
Michael Additions: With Michael acceptors, 1,4-addition products are obtained.
-
Radical Additions: With unactivated olefins, radical addition products are generated.
Photoredox catalysis using visible light has emerged as a powerful and environmentally benign method for generating radicals under mild conditions. This compound can be effectively reduced by an excited-state photocatalyst to generate the •CF2COOEt radical, which can then engage in various transformations, such as the aryldifluoroacetylation of alkynes to synthesize 3-difluoroacetylated coumarins.
Nucleophilic Substitution and Difluoromethylation
This compound can also serve as a precursor to difluorocarbene (:CF2) or as a direct difluoromethylating agent after in situ hydrolysis and decarboxylation. This reactivity is particularly useful for the difluoromethylation of heteroatoms.
A facile method for the O- and S-difluoromethylation of phenols and thiols has been developed using this compound in the presence of a base like potassium carbonate. This reaction proceeds via a nucleophilic substitution pathway.
Experimental Protocols
General Procedure for the Reformatsky Reaction
Reaction: Synthesis of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.
Materials:
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
This compound
-
Benzaldehyde
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with activated zinc dust (1.2 eq) and a crystal of iodine.
-
The flask is heated gently under a nitrogen atmosphere until the iodine color disappears.
-
The flask is cooled to room temperature, and anhydrous toluene is added.
-
A solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous toluene is added dropwise to the stirred suspension of zinc.
-
The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and monitored by TLC.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired β-hydroxy ester.
General Procedure for Copper-Catalyzed Michael Addition
Reaction: 1,4-Addition of this compound to an α,β-unsaturated carbonyl compound.
Materials:
-
Copper powder
-
This compound
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)
-
Anhydrous DMSO
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of copper powder (2.0 eq) in anhydrous DMSO under a nitrogen atmosphere is added the α,β-unsaturated carbonyl compound (1.0 eq).
-
This compound (1.5 eq) is then added dropwise at room temperature.
-
The reaction mixture is heated (e.g., to 80 °C) and stirred for several hours, with progress monitored by GC-MS or TLC.
-
After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.
-
The combined organic extracts are washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the 1,4-addition product.
Role in Drug Discovery and Bioactive Molecule Synthesis
The introduction of difluoromethyl and related groups can significantly impact the biological activity of a molecule. The -CF2H group is often considered a lipophilic bioisostere of a hydroxyl group or a thiol group, while the -CF2- moiety can serve as a bioisostere for an ether oxygen or a ketone. These substitutions can lead to improved metabolic stability by blocking sites of oxidative metabolism and can also alter the conformation and electronic properties of a molecule, potentially enhancing its binding to a biological target.
Gemcitabine: An Anticancer Agent
As previously mentioned, this compound is a key building block in the synthesis of gemcitabine, a nucleoside analog used in the treatment of various cancers, including pancreatic, breast, ovarian, and non-small cell lung cancer. Gemcitabine functions as an antimetabolite. After being converted intracellularly to its active di- and triphosphate forms, it inhibits DNA synthesis by competing with deoxycytidine triphosphate for incorporation into DNA and by inhibiting ribonucleotide reductase. This ultimately leads to apoptosis (programmed cell death) in rapidly dividing cancer cells. The presence of the two fluorine atoms at the 2'-position of the ribose sugar is crucial for its mechanism of action.
Synthesis of Bioactive Heterocycles
This compound is also employed in the synthesis of various fluorinated heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. For instance, it has been used for the N-difluoromethylation of pyridines and the synthesis of difluoromethyl-substituted quinazolines.[1] These heterocyclic cores are present in drugs targeting a wide range of biological pathways, including kinase signaling, ion channel function, and receptor modulation. The introduction of a difluoromethyl group can enhance the drug-like properties of these heterocyclic compounds.
Conclusion
This compound is a highly valuable and versatile reagent for the introduction of fluorine into organic molecules. Its rich reactivity, encompassing Reformatsky-type reactions, radical additions, and nucleophilic substitutions, provides synthetic chemists with a powerful tool for accessing a wide array of difluorinated compounds. The applications of this reagent in the synthesis of complex molecules, most notably the anticancer drug gemcitabine, underscore its importance in medicinal chemistry and drug discovery. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of this compound in both academic and industrial research is set to expand further.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Cu-Catalyzed Carbocyclization for General Synthesis of N-Containing Heterocyclics Enabled by BrCF2COOEt as a C1 Source [organic-chemistry.org]
- 5. Three-component copper-catalyzed difluoroalkylamidation of alkynes: an efficient approach to difluoroalkylated enamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. This compound 98 667-27-6 [sigmaaldrich.com]
Ethyl Bromodifluoroacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ethyl bromodifluoroacetate, a key reagent in synthetic organic chemistry, particularly for the introduction of the difluoromethyl moiety. This document consolidates its chemical identity, physical properties, and key applications, including a detailed experimental protocol for its use in the Reformatsky reaction.
Chemical Identity and Physical Properties
This compound, a colorless to light yellow liquid, is a valuable building block in the synthesis of fluorinated organic compounds.[1][2] Its unique properties make it an important tool for modifying molecules to enhance their biological activity and stability.[3]
CAS Number: 667-27-6[1][3][4][5][6]
Synonyms: 2-Bromo-2,2-difluoroacetic acid ethyl ester, Bromodifluoroacetic acid ethyl ester, Ethyl 2-bromo-2,2-difluoroacetate[3][4]
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₅BrF₂O₂ | [3][5] |
| Molecular Weight | 202.98 g/mol | [3][5][6] |
| Density | 1.583 g/mL at 25 °C | [1][2][6] |
| Boiling Point | 112 °C at 700 mmHg | [1][6] |
| Refractive Index | n20/D 1.387 | [1][6] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Purity | Typically >96-98% (GC) | [3] |
| Solubility | Soluble in most organic solvents | [1] |
Key Applications in Organic Synthesis
This compound is a versatile reagent primarily utilized for the introduction of the difluoromethyl group into organic molecules.[1][2] This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate the electronic and lipophilic properties of a compound, often leading to enhanced metabolic stability and binding affinity.
One of the most prominent applications of this compound is in the Reformatsky reaction .[1][2] This reaction involves the treatment of an aldehyde or ketone with this compound in the presence of a metal, typically zinc, to form β-hydroxy esters. This process is a reliable method for creating carbon-carbon bonds and introducing the difluoro-α-hydroxy ester moiety.
Furthermore, it serves as a precursor in various coupling reactions. For instance, it can be used in palladium-catalyzed cross-coupling reactions with aryl boronic acids for the synthesis of difluoroalkylated aromatic compounds.[1] It is also employed in copper-catalyzed regioselective bromodifluoroacetylation of alkenes.[1]
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide (NaBr) in sulfolane.[2]
-
Reactants: Ethyl fluorosulfonoxydifluoroacetate, Sodium Bromide (NaBr)
-
Solvent: Sulfolane
-
Reaction Conditions: The reaction mixture is heated at 100 °C for 12 hours.
-
Yield: This method has been reported to yield 31% of the desired product.[2]
The Reformatsky Reaction using this compound
The following is a general protocol for the Reformatsky reaction with an aldehyde or ketone.
-
Materials:
-
Aldehyde or ketone
-
This compound
-
Activated zinc (dust or turnings)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the activated zinc.
-
Add a solution of the aldehyde or ketone and this compound in the anhydrous solvent to the zinc suspension. The addition is typically done dropwise to control the reaction rate.
-
The reaction mixture is stirred, and the temperature may be controlled depending on the reactivity of the substrates. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of an acidic aqueous solution (e.g., saturated ammonium chloride or dilute hydrochloric acid).
-
The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired 2,2-difluoro-3-hydroxy ester.[2]
-
Visualizing the Reformatsky Reaction
The following diagram illustrates the general workflow of the Reformatsky reaction using this compound.
Caption: Workflow of the Reformatsky reaction.
References
Ethyl Bromodifluoroacetate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl bromodifluoroacetate. The information is intended to ensure the chemical's integrity and promote safe handling practices in a laboratory and drug development setting.
Chemical Profile
This compound is a valuable reagent in organic synthesis, particularly for the introduction of the difluoromethyl group. Its stability is a critical factor in its successful application and in ensuring the reproducibility of experimental results.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 667-27-6 |
| Molecular Formula | C4H5BrF2O2 |
| Molecular Weight | 202.98 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 112 °C at 700 mmHg[1][2] |
| Density | 1.583 g/mL at 25 °C[1][2] |
Stability Profile
This compound is generally stable under recommended storage conditions.[3][4] However, it is susceptible to degradation under certain circumstances, primarily due to its moisture sensitivity and reactivity with incompatible substances.
General Stability
Under normal, controlled laboratory conditions, this compound is considered a stable compound.[3][4] It is crucial to adhere to the storage guidelines to prevent degradation.
Sensitivity to Moisture
The compound is noted to be moisture-sensitive.[5] Exposure to humidity can lead to hydrolysis, which would compromise the purity and reactivity of the reagent. Therefore, storage under an inert and dry atmosphere is essential.[5]
Incompatible Materials
Contact with certain classes of chemicals can lead to vigorous reactions and decomposition of this compound. It is imperative to store it away from the following:
Hazardous Decomposition Products
In the event of decomposition, which can be induced by high temperatures (e.g., in a fire) or reaction with incompatible materials, hazardous substances may be released. These include:
Recommended Storage Conditions
To maintain the quality and ensure the safety of this compound, the following storage conditions are recommended based on information from safety data sheets:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[3][6] | To minimize the rate of potential decomposition reactions. |
| Atmosphere | Keep under an inert atmosphere (e.g., nitrogen or argon).[5] | To prevent hydrolysis due to moisture sensitivity. |
| Container | Keep container tightly closed.[3][6] | To prevent exposure to moisture and atmospheric contaminants. |
| Ventilation | Store in a well-ventilated place.[3][6] | To safely dissipate any potential vapors. |
| Ignition Sources | Keep away from heat, sparks, and open flames.[3][4][6] | The compound is flammable. |
Experimental Protocols: General Guidance for Stability Assessment
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, process impurities, or other potential components in the sample.
General Workflow for Developing a Stability-Indicating HPLC Method
References
- 1. This compound | 667-27-6 [chemicalbook.com]
- 2. CN106397186A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound - Enamine [enamine.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. ブロモジフルオロ酢酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Ethyl Bromodifluoroacetate: A Comprehensive Technical Guide to a Versatile CF₂ Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl bromodifluoroacetate (BrCF₂COOEt) is a halogenated ester that has emerged as an indispensable reagent in modern organic synthesis.[1][2] Its structure, featuring a reactive bromine atom and two fluorine atoms adjacent to an ester functional group, makes it a powerful and versatile building block for the introduction of the difluoromethylene (-CF₂-) moiety into organic molecules.[1] This capability is of paramount importance in medicinal chemistry and agrochemical research, where the incorporation of fluorine can dramatically alter a molecule's biological properties.[3][4]
The difluoromethylene group is considered a bioisostere of ether, ketone, or hydroxyl functionalities, meaning it can replace these groups without significantly changing the molecule's shape, yet profoundly impacting its metabolic stability, lipophilicity, and binding affinity.[5][6] this compound serves as a key intermediate in the synthesis of numerous pharmaceuticals, including the anti-tumor drug gemcitabine, highlighting its significance in drug development.[5][7][8] This guide provides an in-depth overview of its properties, synthesis, and diverse applications, complete with experimental protocols and mechanistic diagrams.
Physicochemical and Spectroscopic Properties
This compound is a colorless to slightly yellow liquid soluble in most organic solvents.[1][2][8] Its key physical, chemical, and spectroscopic identifiers are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 667-27-6 | [1][9] |
| Molecular Formula | C₄H₅BrF₂O₂ | [9] |
| Molecular Weight | 202.98 g/mol | [9] |
| Appearance | Clear colorless to slightly yellow liquid | [1][8] |
| Density | 1.583 g/mL at 25 °C | [1][2][8] |
| Boiling Point | 112 °C / 700 mmHg; 82 °C / 33 torr | [1][2] |
| Refractive Index (n²⁰/D) | 1.387 | [2][8] |
| IUPAC Name | ethyl 2-bromo-2,2-difluoroacetate | [9] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Spectra available in public databases. | [9][10] |
| ¹³C NMR | Spectra available in public databases. | [10] |
| Mass Spectrometry | Electron ionization mass spectra are available. | [9][11] |
| IR Spectroscopy | FTIR spectra available in public databases. | [9] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, starting from various readily available materials.
Caption: Key synthetic pathways to this compound.
Experimental Protocol: Synthesis from Difluorobromoacetonitrile
This two-step procedure provides a reliable method for preparing this compound.[7]
Step 1: Preparation of Difluorobromoacetonitrile
-
To a 500 mL mixture of N,N-dimethylformamide (DMF) and ethylene glycol dimethyl ether (DME) (1:1 v/v), add 90 g of cuprous cyanide powder and 1 g of dicyclohexyl-18-crown-6 catalyst.
-
Slowly add a molar equivalent of difluorodibromomethane dissolved in the DMF/DME mixture.
-
Maintain the reaction at 20°C for 30 minutes, monitoring by GC until the conversion rate reaches approximately 80%.
-
Slowly raise the temperature to 50°C to evaporate the difluorobromoacetonitrile product, which is collected at a temperature below 0°C.
Step 2: Preparation of this compound
-
Dissolve 78 g (0.5 mol) of difluorobromoacetonitrile in 400 mL of 95% ethanol solution.
-
Add 10 mL of 50% sulfuric acid solution.
-
Heat the mixture to 30°C and stir for 10 hours.
-
Slowly heat to reflux and maintain for 5 hours.
-
Isolate the product by fractional distillation to obtain this compound.[7]
Core Applications as a CF₂ Building Block
This compound is a cornerstone reagent for introducing the -CF₂COOEt group, which can be further manipulated. Its utility is demonstrated across several key reaction classes.
Reformatsky-Type Reactions
The classical Reformatsky reaction involves the reaction of this compound with carbonyl compounds (aldehydes or ketones) in the presence of activated zinc powder to yield β-hydroxy-α,α-difluoro esters.[1][12] This reaction is a fundamental method for C-C bond formation and CF₂ group introduction.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 667-27-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. This compound [jyfhxchem.com]
- 9. This compound | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(667-27-6) 1H NMR spectrum [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide on the Solubility of Ethyl Bromodifluoroacetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl bromodifluoroacetate, a key reagent in the synthesis of fluorinated organic compounds, particularly within the pharmaceutical and agrochemical industries. Understanding its solubility is crucial for reaction optimization, purification processes, and formulation development.
Core Concepts
This compound is a liquid at standard temperature and pressure. Therefore, its solubility in other liquids is often described in terms of miscibility. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase. For practical purposes in a laboratory setting, if a liquid solute dissolves completely in a liquid solvent, it is considered miscible.
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents, categorized by their polarity.
| Solvent Category | Common Solvents | Expected Solubility/Miscibility |
| Polar Aprotic | Acetone | Miscible |
| Acetonitrile | Miscible | |
| Dimethylformamide (DMF) | Miscible | |
| Dimethyl Sulfoxide (DMSO) | Miscible | |
| Ethyl Acetate | Miscible | |
| Tetrahydrofuran (THF) | Miscible | |
| Polar Protic | Ethanol | Miscible |
| Methanol | Miscible | |
| Isopropanol | Miscible | |
| Non-Polar | Dichloromethane (DCM) | Miscible |
| Chloroform | Miscible | |
| Toluene | Miscible | |
| Hexanes | Miscible | |
| Diethyl Ether | Miscible | |
| Aqueous | Water | Insoluble |
Experimental Protocols
Determining Miscibility of this compound in an Organic Solvent
This protocol describes a standard laboratory method for visually determining the miscibility of this compound with a given organic solvent at room temperature.
Materials:
-
This compound
-
Test solvent (e.g., acetone, ethanol, dichloromethane, etc.)
-
Small, clean, and dry test tubes
-
Graduated pipettes or micropipettes
-
Vortex mixer (optional)
Procedure:
-
Add 1 mL of the selected organic solvent to a clean, dry test tube.
-
Using a separate clean pipette, add 1 mL of this compound to the same test tube.
-
Stopper the test tube and gently agitate the mixture by inverting the tube several times, or by using a vortex mixer for a few seconds.
-
Allow the mixture to stand for a few minutes and observe.
-
Observation:
-
Miscible: If the resulting mixture is a single, clear, homogeneous phase with no visible layers or cloudiness, the two liquids are considered miscible.
-
Immiscible: If two distinct layers form, the liquids are immiscible.
-
Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not separate into distinct layers, it may indicate partial miscibility.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing work.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in a given solvent.
Caption: Workflow for Determining Miscibility.
Significance in Research and Drug Development
The high solubility of this compound in a wide array of organic solvents is a significant advantage in its application as a synthetic reagent. This property allows for:
-
Versatile Reaction Conditions: It can be used in various solvent systems, enabling chemists to choose the most appropriate solvent for a specific reaction based on factors like reactant solubility, reaction temperature, and desired reaction kinetics.
-
Homogeneous Reactions: Its miscibility ensures that reactions can be carried out in a single phase, which often leads to faster reaction rates and higher yields compared to heterogeneous reaction conditions.
-
Simplified Work-up and Purification: The choice of solvent can be tailored to facilitate product isolation and purification, for example, by using a solvent from which the product can be easily precipitated or extracted.
In the context of drug development, the difluoromethyl group (-CF2H) is a valuable bioisostere for a hydroxyl or thiol group, and its introduction into a drug candidate can enhance metabolic stability and binding affinity. This compound is a key building block for introducing this moiety. Its solubility characteristics are therefore of paramount importance for the efficient and scalable synthesis of these modified active pharmaceutical ingredients (APIs).
References
Methodological & Application
Protocol for Copper-Catalyzed Difluoromethylation using Ethyl Bromodifluoroacetate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the copper-catalyzed difluoromethylation of various organic substrates using ethyl bromodifluoroacetate. This method offers a valuable tool for the introduction of the difluoromethyl group, a key moiety in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor.
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and materials science to modulate their physicochemical and biological properties. The difluoromethyl group (CF2H) is of particular interest. Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for C-C bond formation. The use of this compound as a readily available and inexpensive source of the difluoromethylating agent, ·CF2CO2Et, has gained significant traction.[1][2] This protocol outlines a general procedure for the copper-catalyzed difluoromethylation of heteroaromatics, specifically focusing on 8-aminoquinoline amides and quinoxalinones, as well as related difluoroalkylation reactions of other substrates.
Reaction Principle
The copper-catalyzed difluoromethylation with this compound generally proceeds via a radical mechanism. A copper(I) species is proposed to react with this compound through a single-electron transfer (SET) to generate a ·CF2CO2Et radical.[1][3] This radical then adds to the substrate, followed by subsequent steps to yield the difluoromethylated product and regenerate the active copper catalyst. The specific mechanism and reaction outcome can be influenced by the choice of copper catalyst (Cu(I) vs. Cu(II)), additives, and substrates.[1][4] For instance, in the functionalization of 8-aminoquinoline amides, a cuprous catalyst in combination with a silver additive leads to difluoromethylation, while a cupric catalyst with an alkaline additive results in bromination.[1][4]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Reagents and solvents should be of high purity and dried according to standard procedures.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Product purification is typically achieved by column chromatography on silica gel.
Protocol for C5-Difluoromethylation of 8-Aminoquinoline Amides
This protocol is adapted from the work of Li, et al.[1]
Table 1: Optimized Reaction Conditions for C5-Difluoromethylation of N-(Quinolin-8-yl)benzamide
| Entry | Catalyst (mol%) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuBr (20) | AgOAc (2.0) | DMSO | 100 | 12 | 85 |
| 2 | CuCl (20) | AgOAc (2.0) | DMSO | 100 | 12 | 78 |
| 3 | CuI (20) | AgOAc (2.0) | DMSO | 100 | 12 | 82 |
| 4 | CuBr (20) | Ag₂CO₃ (2.0) | DMSO | 100 | 12 | 75 |
| 5 | CuBr (20) | AgOAc (2.0) | DMF | 100 | 12 | 65 |
| 6 | CuBr (20) | AgOAc (2.0) | MeCN | 100 | 12 | 42 |
Procedure:
-
To a dried reaction tube, add N-(quinolin-8-yl)benzamide (0.2 mmol, 1.0 equiv.), CuBr (0.04 mmol, 20 mol%), and AgOAc (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen).
-
Add anhydrous DMSO (1.0 mL) and this compound (0.8 mmol, 4.0 equiv.) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Protocol for C3-Difluoroacetylation of Quinoxalinones
This protocol is based on the work of Zhang's group.[3][5]
Table 2: Optimized Reaction Conditions for C3-Difluoroacetylation of Quinoxalin-2(1H)-one
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | K₂CO₃ (2.0) | DMF | 80 | 12 | 88 |
| 2 | CuBr (10) | K₂CO₃ (2.0) | DMF | 80 | 12 | 82 |
| 3 | CuCl (10) | K₂CO₃ (2.0) | DMF | 80 | 12 | 75 |
| 4 | CuI (10) | Cs₂CO₃ (2.0) | DMF | 80 | 12 | 85 |
| 5 | CuI (10) | K₂CO₃ (2.0) | DMSO | 80 | 12 | 76 |
Procedure:
-
To a dried reaction tube, add the quinoxalin-2(1H)-one substrate (0.2 mmol, 1.0 equiv.), CuI (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous DMF (1.0 mL) and this compound (0.4 mmol, 2.0 equiv.) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for copper-catalyzed difluoromethylation.
Caption: Simplified proposed radical mechanism for copper-catalyzed difluoromethylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst, wet solvent/reagents, improper temp. | Use fresh catalyst, ensure anhydrous conditions, verify reaction temperature. |
| Formation of byproducts | Incorrect catalyst/additive combination, side reactions | Screen different catalysts and additives (see Table 1 & 2), adjust stoichiometry of reagents. For quinolines, using Cu(II) may favor bromination.[1] |
| Difficulty in purification | Co-elution of starting material or byproducts | Optimize chromatography conditions (e.g., solvent gradient, different stationary phase). |
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Copper salts can be toxic; avoid inhalation and skin contact.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
These protocols and notes provide a starting point for researchers interested in employing copper-catalyzed difluoromethylation reactions. Optimization of the reaction conditions may be necessary for different substrates.
References
- 1. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using this compound as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Ethyl bromodifluoroacetate in Reformatsky reaction with aldehydes and ketones
Introduction
The Reformatsky reaction is a powerful tool in organic synthesis for the formation of β-hydroxy esters. The use of ethyl bromodifluoroacetate as a reagent in this reaction provides a direct and efficient method for the introduction of a difluoromethyl group, a motif of significant interest in medicinal chemistry due to its ability to modulate the physicochemical and biological properties of molecules. This document provides detailed application notes and protocols for the Reformatsky reaction of this compound with a variety of aldehydes and ketones.
Key Advantages of Using this compound:
-
Direct Difluoromethylation: Enables the direct incorporation of the synthetically valuable CF2COOEt group.
-
Access to Novel Fluorinated Building Blocks: Synthesizes β-hydroxy-α,α-difluoroesters, which are precursors to a range of fluorinated compounds.
-
Versatility: The reaction can be adapted for use with a wide range of aldehyde and ketone substrates.
-
Catalytic Improvements: Modern variations of the reaction, such as those employing rhodium catalysts, offer milder reaction conditions and improved yields, particularly for less reactive ketone substrates.
Reaction Variants
While the classic Reformatsky reaction utilizes activated zinc powder, several improved methods have been developed to overcome its limitations, such as harsh reaction conditions and low yields with ketones.
-
Traditional Zinc-Mediated Reaction: This is the original method, often requiring activation of the zinc and elevated temperatures.
-
Rhodium-Catalyzed Reaction: The use of a rhodium catalyst, such as Wilkinson's catalyst (RhCl(PPh3)3), in conjunction with diethylzinc (Et2Zn) allows the reaction to proceed at lower temperatures with higher efficiency.
-
Cerium(III) Chloride-Promoted Reaction: The addition of catalytic amounts of CeCl3 can improve yields and simplify the reaction procedure.
-
Asymmetric Reformatsky Reaction: Enantioselective versions of the reaction have been developed using chiral ligands to control the stereochemistry of the newly formed chiral center.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Reformatsky Reaction of this compound with Aldehydes and Ketones
This protocol is adapted from a literature procedure and is particularly effective for ketones, which are often poor substrates in the traditional Reformatsky reaction.
Materials:
-
Aldehyde or ketone
-
This compound
-
Wilkinson's catalyst (RhCl(PPh3)3)
-
Diethylzinc (Et2Zn) solution (e.g., 1.0 M in hexanes)
-
Anhydrous acetonitrile (CH3CN)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Wilkinson's catalyst (RhCl(PPh3)3) (0.01 mmol) and anhydrous acetonitrile (8 mL).
-
Addition of Substrates: Cool the mixture to 0 °C in an ice bath. To this solution, add the aldehyde or ketone (1 mmol) and this compound (1.5 mmol).
-
Initiation of Reaction: Stir the mixture at 0 °C for 30 minutes.
-
Addition of Diethylzinc: Slowly add a 1.0 M solution of diethylzinc in hexanes (1.5 mL, 1.5 mmol) to the reaction mixture.
-
Reaction Progression: Continue stirring the reaction mixture at 0 °C for 4.5 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired β-hydroxy-α,α-difluoroester.
Data Presentation
Table 1: Substrate Scope of the Rhodium-Catalyzed Reformatsky Reaction of this compound with Various Aldehydes and Ketones
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate | 86 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-difluoropropanoate | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 3-hydroxy-2,2-difluoro-3-(4-methoxyphenyl)propanoate | 89 |
| 4 | 2-Naphthaldehyde | Ethyl 3-hydroxy-2,2-difluoro-3-(naphthalen-2-yl)propanoate | 85 |
| 5 | Furfural | Ethyl 3-(furan-2-yl)-3-hydroxy-2,2-difluoropropanoate | 81 |
| 6 | Cinnamaldehyde | Ethyl 3-hydroxy-2,2-difluoro-5-phenylpent-4-enoate | 75 |
| 7 | Heptanal | Ethyl 3-hydroxy-2,2-difluorodecanoate | 88 |
| 8 | Acetophenone | Ethyl 3-hydroxy-2,2-difluoro-3-phenylbutanoate | 82 |
| 9 | Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)-2,2-difluoroacetate | 90 |
| 10 | 2-Heptanone | Ethyl 3-hydroxy-2,2-difluoro-3-methylnonanoate | 85 |
| 11 | α-Tetralone | Ethyl 2-(1-hydroxy-3,4-dihydronaphthalen-1(2H)-yl)-2,2-difluoroacetate | 87 |
Yields are for the isolated product after column chromatography. Data adapted from literature reports.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the zinc-mediated Reformatsky reaction.
Caption: General mechanism of the Reformatsky reaction.
Experimental Workflow
This diagram outlines the typical workflow for the rhodium-catalyzed Reformatsky reaction, from reaction setup to product purification.
Caption: Workflow for the Rh-catalyzed Reformatsky reaction.
Synthesis of Difluoromethylated Heterocycles with Ethyl Bromodifluoroacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and drug development. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for hydroxyl, thiol, or amine groups. Ethyl bromodifluoroacetate has emerged as a versatile and readily available reagent for the introduction of the difluoromethyl group onto various heterocyclic systems under a range of reaction conditions.
These application notes provide detailed protocols and comparative data for the synthesis of N-, C-, and S-difluoromethylated heterocycles utilizing this compound, covering transition-metal-free, metal-catalyzed, and photocatalytic methods.
Transition-Metal-Free N-Difluoromethylation of Pyridines and Related Heterocycles
This method offers a straightforward, metal-free approach for the N-difluoromethylation of pyridines, leading to the formation of N-difluoromethylpyridinium salts, which can subsequently be converted to N-difluoromethyl-4-pyridones and quinolones. The reaction proceeds via an initial N-alkylation with this compound, followed by in situ hydrolysis and decarboxylation.[1][2]
Experimental Protocol: General Procedure for N-Difluoromethylation of Pyridines
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine derivative (1.0 equiv.) in a suitable solvent such as acetonitrile (ACN) or a mixture of ACN and tetrahydrofuran (THF).
-
Reagent Addition: Add this compound (2.0-5.0 equiv.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 60 °C to 80 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by precipitation with a non-polar solvent (e.g., diethyl ether) or by column chromatography on silica gel to yield the corresponding N-difluoromethylpyridinium salt. For the synthesis of N-difluoromethyl-4-pyridones from 4-alkoxypyridines, the reaction is typically heated for a longer duration, and the product is isolated after purification.
Table 1: Substrate Scope for Transition-Metal-Free N-Difluoromethylation of Pyridines and Related Compounds
| Entry | Substrate | Product | Conditions | Yield (%) |
| 1 | 4-(Dimethylamino)pyridine | 1-(Difluoromethyl)-4-(dimethylamino)pyridin-1-ium bromide | ACN, 60 °C, 24 h | 85 |
| 2 | Pyridine | 1-(Difluoromethyl)pyridin-1-ium bromide | ACN, 80 °C, 24 h | 70 |
| 3 | 4-Methoxypyridine | 1-(Difluoromethyl)-4-pyridone | ACN/THF, 60 °C, 48 h | 55 |
| 4 | 4-Methoxyquinoline | 1-(Difluoromethyl)-4-quinolone | ACN/THF, 60 °C, 48 h | 60 |
Reaction Workflow and Proposed Mechanism
The process begins with the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of this compound. This is followed by hydrolysis of the ester and subsequent decarboxylation to furnish the N-difluoromethylated product.
Caption: Workflow and proposed mechanism for N-difluoromethylation.
Copper-Catalyzed C5-H Difluoromethylation of 8-Aminoquinoline Amides
This protocol describes a copper-catalyzed method for the selective C-H difluoromethylation at the C5 position of 8-aminoquinoline amides. This compound serves as the difluoromethylating agent in this transformation, which is significant for the late-stage functionalization of complex molecules.
Experimental Protocol: General Procedure for Copper-Catalyzed C5-H Difluoromethylation
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the 8-aminoquinoline amide substrate (1.0 equiv.), a copper(I) catalyst (e.g., CuI, 10 mol%), and a silver additive (e.g., Ag₂CO₃, 2.0 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent, such as 1,2-dichloroethane (DCE), followed by this compound (2.0-3.0 equiv.).
-
Reaction Conditions: Seal the tube and stir the reaction mixture at an elevated temperature, typically between 100 °C and 120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove insoluble salts. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the C5-difluoromethylated product.
Table 2: Substrate Scope for Copper-Catalyzed C5-H Difluoromethylation of 8-Aminoquinoline Amides
| Entry | Substrate (Amide Moiety) | Catalyst/Additive | Conditions | Yield (%) |
| 1 | N-(quinolin-8-yl)benzamide | CuI / Ag₂CO₃ | DCE, 120 °C, 24 h | 82 |
| 2 | N-(quinolin-8-yl)pivalamide | CuI / Ag₂CO₃ | DCE, 120 °C, 24 h | 75 |
| 3 | 4-Methyl-N-(quinolin-8-yl)benzamide | CuI / Ag₂CO₃ | DCE, 120 °C, 24 h | 88 |
| 4 | 4-Methoxy-N-(quinolin-8-yl)benzamide | CuI / Ag₂CO₃ | DCE, 120 °C, 24 h | 91 |
| 5 | 4-Chloro-N-(quinolin-8-yl)benzamide | CuI / Ag₂CO₃ | DCE, 120 °C, 24 h | 76 |
Reaction Pathway
The proposed mechanism involves the coordination of the 8-aminoquinoline amide to the copper center, followed by a C-H activation step at the C5 position. A single-electron transfer (SET) from the copper catalyst to this compound generates a difluoroacetyl radical, which then engages in the catalytic cycle to deliver the difluoromethyl group to the heterocycle.
Caption: Proposed catalytic cycle for C-H difluoromethylation.
S-Difluoromethylation of Heterocyclic Thiols
This compound can also be employed for the efficient S-difluoromethylation of heterocyclic thiols in the presence of a base. This method is particularly useful for synthesizing key intermediates in drug discovery, as the S-CF₂H motif is a valuable pharmacophore.
Experimental Protocol: General Procedure for S-Difluoromethylation
-
Reaction Setup: In a round-bottom flask, dissolve the heterocyclic thiol (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base and Reagent Addition: Add a suitable base, typically potassium carbonate (K₂CO₃, 1.2-1.5 equiv.), to the solution, followed by the addition of this compound (1.0-1.2 equiv.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 80 °C.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel to afford the desired S-difluoromethylated heterocycle.
Table 3: Substrate Scope for S-Difluoromethylation of Heterocyclic Thiols
| Entry | Substrate | Base | Conditions | Yield (%) |
| 1 | 1H-Benzimidazole-2-thiol | K₂CO₃ | DMF, 60 °C, 2 h | 95 |
| 2 | Pyridine-2-thiol | K₂CO₃ | DMF, 60 °C, 3 h | 88 |
| 3 | 1-Methyl-1H-imidazole-2-thiol | K₂CO₃ | DMF, 60 °C, 2.5 h | 92 |
| 4 | Quinoline-2-thiol | K₂CO₃ | DMF, 80 °C, 4 h | 85 |
Logical Relationship of Reaction Components
The reaction proceeds through the deprotonation of the thiol by the base to form a thiolate anion, which then acts as a nucleophile, attacking this compound to form an S-alkylated intermediate. Subsequent hydrolysis and decarboxylation yield the final S-difluoromethylated product.
Caption: Logical flow of the S-difluoromethylation reaction.
These protocols and data provide a foundational guide for researchers to effectively utilize this compound in the synthesis of diverse difluoromethylated heterocycles. The choice of methodology will depend on the specific heterocyclic core and the desired position of functionalization. For further details on specific substrates and reaction optimization, consulting the primary literature is recommended.
References
The Versatility of Ethyl Bromodifluoroacetate in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl bromodifluoroacetate has emerged as a cornerstone reagent in medicinal chemistry, primarily valued for its ability to introduce the difluoromethyl (CF2H) or ethoxycarbonyldifluoromethyl (CF2COOEt) moieties into organic molecules. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, binding affinity, and membrane permeability.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.
Key Applications in Medicinal Chemistry
This compound is a versatile building block employed in a variety of chemical transformations crucial for drug discovery and development. Its applications span the synthesis of anticancer agents, enzyme inhibitors, and probes for positron emission tomography (PET).[3][4]
1. Synthesis of Difluoromethylated Heterocycles: The difluoromethyl group is a recognized bioisostere of hydroxyl, thiol, and amine groups, capable of forming hydrogen bonds and improving lipophilicity.[1][5] this compound serves as a precursor for the in situ generation of difluorocarbene or as a direct difluoroalkylating agent for the synthesis of a wide range of N-, O-, and S-difluoromethylated heterocycles.[6][7]
2. Reformatsky and Reformatsky-Type Reactions: This classical reaction, and its modern variants, utilize this compound to form β-hydroxy-α,α-difluoroesters, which are valuable intermediates in the synthesis of complex molecules, including the anticancer drug Gemcitabine.[8][9]
3. Copper-Catalyzed Cross-Coupling Reactions: Copper-mediated reactions enable the formation of C-C bonds between this compound and various partners, such as alkenyl boronates, providing access to difluoroalkylated alkenes.[10][11]
4. Radical Difluoroalkylation: Visible-light photoredox catalysis can initiate the radical addition of the difluoroacetyl group to alkenes, offering a mild and efficient method for the synthesis of functionalized difluoromethyl compounds.[5]
Data Presentation: Synthesis of Bioactive Molecules
The following table summarizes the synthesis of various bioactive compounds and intermediates where this compound was a key reagent, highlighting the reaction type and reported yields.
| Compound Class | Reaction Type | Substrate | Product | Yield (%) | Reference |
| β-Hydroxy-α,α-difluoro Esters | Rh-catalyzed Reformatsky-type | Benzaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | 86 | [1] |
| N-Difluoromethylated Quinolone | N-Difluoromethylation | 4-Methoxyquinoline | 1-(Difluoromethyl)quinolin-4(1H)-one | 60 | [12] |
| Gemcitabine Intermediate | Reformatsky Reaction | 2,3-O-Cyclohexylidine-D-glyceraldehyde | Ethyl 2,2-difluoro-4,5-O-cyclohexylidene-3-hydroxypentanoate | Not specified in abstract | [13] |
| γ,δ-Unsaturated-α,α-difluoro Esters | Copper-mediated C-C Coupling | Alkenyl boropinacolate | Ethyl 2,2-difluoro-4-pentenoate derivatives | 35-93 | |
| 3-Difluoroacetylated Coumarins | Visible-Light-Mediated Radical Cyclization | Alkyne | 3-Difluoroacetylated Coumarin | Moderate to good yields | |
| C5-Difluoromethylated 8-Aminoquinolines | Copper-Catalyzed C-H Difluoromethylation | N-(Quinolin-8-yl)benzamide | Ethyl 2-(8-benzamidoquinolin-5-yl)-2,2-difluoroacetate | 62 | [10] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Reformatsky-Type Reaction
This protocol describes the synthesis of a β-hydroxy-α,α-difluoro carboxylic acid ethyl ester.[1]
Materials:
-
Aldehyde or ketone (1 mmol)
-
This compound (1.5 mmol, 0.19 mL)
-
Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh3)3) (0.01 mmol, 9 mg)
-
Diethylzinc (Et2Zn) (1.0 M in hexane, 1.5 mL, 1.5 mmol)
-
Acetonitrile (CH3CN) (8 mL)
-
Argon (Ar) atmosphere
-
Silica gel for column chromatography
-
Ethyl acetate (AcOEt) and hexane for chromatography
Procedure:
-
To a solution of RhCl(PPh3)3 (9 mg, 0.01 mmol) in CH3CN (8 mL) under an Ar atmosphere at 0 °C, add the carbonyl compound (1 mmol) and this compound (0.19 mL, 1.5 mmol).
-
Stir the mixture for 30 minutes at 0 °C.
-
Gradually add 1.0 M Et2Zn in hexane (1.5 mL, 1.5 mmol) to the mixture.
-
Stir the whole mixture at 0 °C for 4.5 hours.
-
Work up the reaction mixture using standard aqueous quench and extraction procedures.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:4) as the eluent to obtain the corresponding β-hydroxy-α,α-difluoro ester.
Protocol 2: Copper-Mediated C-C Coupling of Alkenyl Boronates
This protocol details the synthesis of γ,δ-unsaturated-α,α-difluoro esters.
Materials:
-
Alkenyl boropinacolate (1.00 mmol)
-
This compound (1.50 mmol, 0.193 mL)
-
Copper powder (0.50 mmol, 0.032 g)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.200 mmol, 0.299 mL)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Argon (Ar) atmosphere
Procedure:
-
To a solution of the alkenyl boropinacolate (1.00 mmol) in DMSO (2.0 mL) under an argon atmosphere, add copper powder (0.032 g, 0.50 mmol), TMEDA (0.299 mL, 0.200 mmol), and this compound (0.193 mL, 1.50 mmol).
-
Heat the resulting suspension to 65 °C in an oil bath.
-
Stir the reaction mixture for 18 hours at 65 °C.
-
After cooling to room temperature, work up the reaction and purify the product to obtain the corresponding γ,δ-unsaturated-α,α-difluoro ester.
Protocol 3: Synthesis of Gemcitabine Intermediate via Reformatsky Reaction
This protocol is adapted from a patent describing the synthesis of a key intermediate for the anticancer drug Gemcitabine.[13]
Materials:
-
2,3-O-Cyclohexylidine-D-glyceraldehyde (Formula III) (40 g)
-
This compound (64 mL)
-
Zinc powder (28.4 g)
-
Tetrahydrofuran (THF) (400 mL)
-
Trimethylsilyl chloride (5.8 mL)
-
Aqueous hydrochloric acid
-
Ethyl acetate
-
Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Sodium sulfate
Procedure:
-
Charge a flask with zinc powder (28.4 g) and THF (400 mL).
-
Add trimethylsilyl chloride (5.8 mL) under stirring.
-
Heat the reaction mixture to reflux.
-
Add a mixture of 2,3-O-Cyclohexylidine-D-glyceraldehyde (40 g) and this compound (64 mL).
-
Stir the reaction contents at 60-65 °C for about 2 hours.
-
Quench the reaction mixture with aqueous hydrochloric acid.
-
Extract the product with ethyl acetate (500 mL).
-
Wash the organic layer with aqueous sodium bicarbonate solution, followed by saturated NaCl solution.
-
Dry the organic layer over sodium sulfate and concentrate to yield the product.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Gemcitabine
Gemcitabine is a prodrug that, once activated intracellularly, inhibits DNA synthesis, leading to apoptosis of cancer cells. Its synthesis involves a key Reformatsky reaction with this compound to construct the difluorinated sugar moiety.
Caption: Synthesis and mechanism of action of Gemcitabine.
Experimental Workflow: Copper-Mediated C-C Coupling
This diagram illustrates the general workflow for the copper-mediated coupling of this compound with alkenyl boronates.
Caption: Workflow for copper-mediated difluoroalkylation.
Logical Relationship: Bioisosterism of the Difluoromethyl Group
This diagram illustrates the concept of the difluoromethyl group as a bioisostere for common functional groups in drug molecules.
Caption: Bioisosteric relationships of the -CF2H group.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual role of this compound in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Small-molecule inhibitors of cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. This compound - Enamine [enamine.net]
- 10. mdpi.com [mdpi.com]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. The 18F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide for the Difluoroalkylation of Aryl Boronic Acids
Introduction
The introduction of difluoromethyl and related difluoroalkyl groups into organic molecules is a topic of significant interest in medicinal chemistry and drug development. The difluoromethyl group (CF2H) can act as a bioisostere for hydroxyl, thiol, or amine functionalities, and its incorporation can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This document provides detailed protocols for three distinct and widely applicable methods for the difluoroalkylation of aryl boronic acids: Palladium-Catalyzed Cross-Coupling, Copper-Catalyzed Arylation, and Photoredox/Copper Dual Catalysis.
I. Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids
This protocol describes a palladium-catalyzed cross-coupling reaction between aryl boronic acids and various bromodifluoromethylated reagents. This method is notable for its high efficiency and broad functional group tolerance, providing access to a range of aryldifluoromethylated phosphonates, carboxylic acid derivatives, and diaryldifluoromethanes.[1][2][3]
Experimental Protocol: General Procedure
A detailed step-by-step procedure for the palladium-catalyzed difluoroalkylation is as follows:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl boronic acid (1.0 equiv), the bromodifluoromethyl reagent (e.g., ethyl bromodifluoroacetate, diethyl bromodifluoromethylphosphonate) (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), a ligand like DPEPhos (10 mol%) where necessary, and a base, typically a phosphate salt like K₃PO₄ (2.0 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent system. A common choice is a biphasic mixture of toluene and water (10:1 v/v).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired difluoroalkylated arene.
Quantitative Data Summary
The following table summarizes the reaction yields for a variety of substrates under palladium-catalyzed conditions.
| Entry | Aryl Boronic Acid | Difluoroalkylating Reagent | Product | Yield (%) |
| 1 | Phenylboronic acid | BrCF₂CO₂Et | Ethyl 2,2-difluoro-2-phenylacetate | 85 |
| 2 | 4-Methoxyphenylboronic acid | BrCF₂CO₂Et | Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | 92 |
| 3 | 4-Chlorophenylboronic acid | BrCF₂PO(OEt)₂ | Diethyl (4-chlorophenyl)difluoromethylphosphonate | 78 |
| 4 | 3-Tolylboronic acid | BrCF₂CO₂Et | Ethyl 2,2-difluoro-2-(m-tolyl)acetate | 88 |
| 5 | Naphthalen-2-ylboronic acid | BrCF₂PO(OEt)₂ | Diethyl naphthalen-2-yldifluoromethylphosphonate | 81 |
Proposed Catalytic Cycle
Preliminary mechanistic studies suggest that the reaction may proceed through a single electron transfer (SET) pathway initiated by a Pd(0) complex.[1][2][3]
References
- 1. Synthesis of diaryldifluoromethanes by Pd-catalyzed difluoroalkylation of arylboronic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium‐Catalyzed Difluoroalkylation of Aryl Boronic Acids: A New Method for the Synthesis of Aryldifluoromethylated Phosphonates and Carboxylic Acid Derivatives [periodicos.capes.gov.br]
Application Notes and Protocols: Synthesis of α,α-Difluoro-β-Lactams Using Ethyl Bromodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] α,α-Difluoro-β-lactams are valuable building blocks in medicinal chemistry, serving as precursors to α,α-difluoro-β-amino acids and as potent enzyme inhibitors.[3] Ethyl bromodifluoroacetate is a key reagent for the synthesis of these important motifs, primarily through the Reformatsky reaction.[3][4] This document provides detailed protocols and application notes for the synthesis of α,α-difluoro-β-lactams utilizing this compound.
Core Concepts
The primary synthetic route to α,α-difluoro-β-lactams using this compound is the Reformatsky reaction . This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from this compound and zinc metal.[4] This enolate then undergoes nucleophilic addition to an imine, followed by cyclization to form the β-lactam ring.[3][4] Enantioselective variants of this reaction have been developed using chiral ligands to control the stereochemistry of the newly formed stereocenters.[3]
Experimental Data
The following table summarizes the results for the enantioselective synthesis of various α,α-difluoro-β-lactams via the Reformatsky reaction between this compound and imines in the presence of a chiral amino alcohol ligand.[3]
| Entry | Imine Substituent (R¹) | Imine Substituent (R²) | Product | Yield (%) | ee (%) |
| 1 | C₆H₅ | C₆H₅CH₂ | 3a | 71 | >99 |
| 2 | 4-MeC₆H₄ | C₆H₅CH₂ | 3b | 74 | >99 |
| 3 | 4-MeOC₆H₄ | C₆H₅CH₂ | 3c | 68 | >99 |
| 4 | 4-FC₆H₄ | C₆H₅CH₂ | 3d | 65 | >99 |
| 5 | 4-ClC₆H₄ | C₆H₅CH₂ | 3e | 55 | >99 |
| 6 | 4-BrC₆H₄ | C₆H₅CH₂ | 3f | 45 | >99 |
| 7 | 2-Naphthyl | C₆H₅CH₂ | 3g | 63 | >99 |
| 8 | C₆H₅ | 4-MeOC₆H₄CH₂ | 3h | 72 | 99 |
| 9 | C₆H₅ | 4-ClC₆H₄CH₂ | 3i | 68 | >99 |
Experimental Protocols
General Protocol for the Enantioselective Synthesis of α,α-Difluoro-β-Lactams
This protocol is adapted from a literature procedure for the enantioselective Reformatsky reaction.[3]
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Zinc dust (<10 µm, 99.99%)
-
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-propan-1-ol (chiral ligand)
-
Imine
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add zinc dust (1.5 mmol).
-
Ligand Addition: Add a solution of the chiral amino alcohol ligand (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Imine Addition: Add the imine (1.0 mmol) to the suspension.
-
Initiation: Cool the mixture to the specified reaction temperature (e.g., -10 °C or room temperature).
-
Reagent Addition: Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for the appropriate time (e.g., 3-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Filtration: Filter the mixture through a pad of Celite® and wash the pad with EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with EtOAc.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: Characterize the purified α,α-difluoro-β-lactam by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Generalized reaction mechanism for the synthesis of α,α-difluoro-β-lactams.
Caption: Experimental workflow for the synthesis and purification of α,α-difluoro-β-lactams.
Applications in Drug Development
α,α-Difluoro-β-lactams are valuable intermediates in the synthesis of various pharmaceutical agents.[2][5] The difluoromethylene group can act as a bioisostere for an ether oxygen or a carbonyl group, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] These fluorinated lactams have been investigated as inhibitors of β-lactamases and human leukocyte elastase.[3] Furthermore, they serve as precursors for the synthesis of α,α-difluoro-β-amino acids, which are incorporated into peptidomimetics and other complex drug molecules.[3] The synthetic protocols described herein provide a reliable and efficient means to access these important building blocks for drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective synthesis of α,α-difluoro-β-lactams using amino alcohol ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radical Reactions Involving Ethyl Bromodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups and protocols for conducting radical reactions with ethyl bromodifluoroacetate. This versatile reagent is a cornerstone in modern synthetic organic chemistry, enabling the introduction of the valuable difluoroacetate moiety into a wide array of organic molecules. Its applications are particularly significant in the development of novel pharmaceuticals and agrochemicals, where the presence of fluorine can dramatically enhance biological activity and stability.[1][2][3]
Overview of Radical Reactions
This compound is a key precursor for generating the ethoxycarbonyldifluoromethyl radical (•CF₂CO₂Et), a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds. The primary methods for generating this radical and facilitating subsequent reactions include photocatalysis, atom transfer radical addition (ATRA), and transition metal-mediated processes, particularly with copper.
Photocatalytic Radical Reactions
Visible-light photocatalysis has emerged as a powerful and sustainable method for initiating radical reactions with this compound under mild conditions.[4] These reactions often exhibit high functional group tolerance and can be applied to a diverse range of substrates.
General Experimental Setup for Photocatalytic Reactions
A typical experimental setup for a photocatalytic reaction involving this compound consists of a reaction vessel (e.g., a vial or flask) equipped with a magnetic stir bar. The reaction mixture is typically irradiated with a light source, such as a blue LED lamp. To prevent quenching of the photocatalyst's excited state by oxygen, the reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon), which can be achieved by degassing the solvent and backfilling with the inert gas.
Application Example: Photocatalytic Aryldifluoroacetylation of N-Arylacrylamides
A notable application is the synthesis of difluoroacetylated oxindoles through a visible-light-photocatalyzed aryldifluoroacetylation of N-arylacrylamides with this compound.[5]
Experimental Protocol:
-
To an oven-dried reaction tube, add the N-arylacrylamide (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), and a photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%).
-
Add a magnetic stir bar to the tube.
-
Seal the tube with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent (e.g., acetonitrile or DMF, 2.0 mL) via syringe.
-
Place the reaction tube at a fixed distance from a blue LED lamp (e.g., 40 W, λ = 450-460 nm) and begin stirring.
-
Maintain the reaction at room temperature for the specified time (e.g., 12-24 hours), monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired difluoroacetylated oxindole.
Quantitative Data Summary:
| Substrate (N-Arylacrylamide) | Product (Oxindole) | Yield (%) |
| N-Phenylacrylamide | 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-phenylindolin-2-one | 85 |
| N-(4-Methoxyphenyl)acrylamide | 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-5-methoxy-3-phenylindolin-2-one | 92 |
| N-(4-Chlorophenyl)acrylamide | 5-Chloro-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-phenylindolin-2-one | 78 |
Note: The yields presented are representative and may vary based on the specific reaction conditions and substrates used.
Reaction Workflow:
Caption: Experimental workflow for photocatalytic aryldifluoroacetylation.
Atom Transfer Radical Addition (ATRA) Reactions
ATRA is a powerful method for the formation of carbon-carbon and carbon-halogen bonds.[6] In the context of this compound, this reaction typically involves the addition of the •CF₂CO₂Et radical across a double or triple bond.[7]
Application Example: Bismuth Oxide Photocatalyzed ATRA to Olefins
An environmentally friendly ATRA protocol utilizes the inexpensive and non-toxic semiconductor bismuth oxide (Bi₂O₃) as a visible light photocatalyst.[7]
Experimental Protocol:
-
In a suitable reaction vessel, combine the olefin (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and Bi₂O₃ (1 mol%).
-
Add a magnetic stir bar and the solvent (e.g., ethyl acetate, 2.0 mL).
-
Seal the vessel and place it under a simulated sunlight lamp (e.g., 23W) or expose it to natural daylight.
-
Stir the reaction mixture at room temperature for the required duration (e.g., 4-24 hours).
-
After the reaction is complete (as indicated by TLC or GC-MS), filter off the photocatalyst.
-
Wash the catalyst with a suitable solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary:
| Olefin | ATRA Product | Yield (%) (Simulated Sunlight) | Yield (%) (Daylight) |
| 1-Octene | Ethyl 2-bromo-4,4-difluorodecanoate | 85 | 71 |
| Styrene | Ethyl 2-bromo-4,4-difluoro-4-phenylbutanoate | 90 | Not reported |
| Cyclohexene | Ethyl 2-bromo-2-(2,2-difluorocyclohexyl)acetate | 75 | Not reported |
Note: The yields presented are representative and may vary based on the specific reaction conditions and substrates used.[7]
Proposed Signaling Pathway (Mechanism):
Caption: Proposed mechanism for Bi₂O₃ photocatalyzed ATRA.
Copper-Mediated/Catalyzed Radical Reactions
Copper complexes are widely used to mediate or catalyze radical reactions of this compound, offering a versatile platform for various transformations, including cross-coupling, 1,4-addition, and difluoroalkylation reactions.[5][8]
Application Example: Copper-Catalyzed C-H Difluoroacetylation of Quinoxalinones
This method allows for the direct C-3 difluoroacetylation of quinoxalin-2(1H)-ones, which are important structural motifs in bioactive molecules.[8]
Experimental Protocol:
-
To a Schlenk tube, add the quinoxalin-2(1H)-one (0.3 mmol, 1.0 equiv), this compound (0.6 mmol, 2.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., 1,10-phenanthroline, 10 mol%).
-
Add a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the solvent (e.g., DMSO, 2.0 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary:
| Quinoxalinone Substrate | C-3 Difluoroacetylated Product | Yield (%) |
| 1-Methylquinoxalin-2(1H)-one | 3-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-1-methylquinoxalin-2(1H)-one | 88 |
| 1-Phenylquinoxalin-2(1H)-one | 3-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-1-phenylquinoxalin-2(1H)-one | 75 |
| 6-Chloro-1-methylquinoxalin-2(1H)-one | 6-Chloro-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-1-methylquinoxalin-2(1H)-one | 82 |
Note: The yields presented are representative and may vary based on the specific reaction conditions and substrates used.[8]
Logical Relationship Diagram:
Caption: Key components for copper-catalyzed C-H difluoroacetylation.
Safety and Handling
This compound is a moisture-sensitive liquid and should be handled under an inert atmosphere.[9] It is also a lachrymator and should be used in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this reagent.
These protocols and application notes are intended to serve as a guide for researchers. The specific reaction conditions, including catalyst, solvent, temperature, and reaction time, may require optimization for different substrates. It is highly recommended to consult the primary literature for detailed procedures and characterization data.
References
Application Notes and Protocols for One-Pot Synthesis Strategies Utilizing Ethyl Bromodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of one-pot synthesis strategies employing ethyl bromodifluoroacetate, a versatile reagent for the introduction of the valuable difluoromethylene group into organic molecules. The incorporation of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of compounds, making these methods highly relevant for drug discovery and development.[1] This document details key one-pot reactions, provides experimental protocols, and presents quantitative data for selected transformations.
Introduction to One-Pot Syntheses with this compound
One-pot reactions offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation by combining multiple reaction steps in a single flask without the isolation of intermediates. This compound is a key building block in organofluorine chemistry, enabling the synthesis of a wide range of difluoromethylated compounds.[1] Its utility in one-pot procedures is highlighted by its participation in various transformations, including Reformatsky-type reactions, copper-catalyzed cross-coupling reactions, and cascade processes.
Key One-Pot Applications and Methodologies
Copper-Catalyzed One-Pot Reactions
Copper-mediated reactions of this compound are effective for forming carbon-carbon and carbon-heteroatom bonds in a single step. These methods are characterized by their mild reaction conditions and tolerance of various functional groups.
a) C-H Bromination and Difluoromethylation of 8-Aminoquinoline Amides:
A notable one-pot strategy involves the copper-catalyzed selective C5-H bromination or difluoromethylation of 8-aminoquinoline amides using this compound as a bifunctional reagent.[2] The reaction outcome is controlled by the choice of copper catalyst and additives. A cupric catalyst with an alkaline additive leads to C5-bromination, while a cuprous catalyst with a silver additive results in C5-difluoromethylation.[2]
b) C-C Coupling of Alkenyl Boronates:
This compound can be coupled with alkenyl boronates in a one-pot copper-mediated reaction to synthesize gem-difluorinated allyl acetates. This method provides an efficient alternative to traditional Suzuki couplings and is scalable for larger-scale synthesis.
One-Pot Reformatsky Reaction for the Synthesis of β-Hydroxy-γ,γ-difluoroesters
Quantitative Data Summary
The following table summarizes the yields for selected one-pot reactions utilizing this compound.
| Entry | Reaction Type | Substrates | Product | Yield (%) |
| 1 | Copper-Catalyzed C5-H Bromination | N-(Quinolin-8-yl)benzamide, this compound | N-(5-bromoquinolin-8-yl)benzamide | up to 96% |
| 2 | Copper-Catalyzed C5-H Difluoromethylation | N-(Quinolin-8-yl)benzamide, this compound | Ethyl 2-(8-benzamidoquinolin-5-yl)-2,2-difluoroacetate | up to 62% |
| 3 | Copper-Mediated C-C Coupling | Alkenyl Boropinacolate, this compound | gem-Difluorinated Allyl Acetate | up to 81% |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed C5-H Difluoromethylation of 8-Aminoquinoline Amides
Materials:
-
N-(Quinolin-8-yl)benzamide (1.0 eq)
-
This compound (4.0 eq)
-
Copper(I) bromide (CuBr) (20 mol%)
-
Silver(I) acetate (AgOAc) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction tube, add N-(quinolin-8-yl)benzamide, copper(I) bromide, and silver(I) acetate.
-
Add dimethyl sulfoxide as the solvent.
-
Add this compound to the mixture.
-
Seal the tube and stir the reaction mixture at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(8-benzamidoquinolin-5-yl)-2,2-difluoroacetate.
Protocol 2: Representative One-Pot Reformatsky Reaction for the Synthesis of Ethyl 3-hydroxy-3-phenyl-2,2-difluoropropanoate
Disclaimer: The following protocol is adapted from a general Reformatsky reaction protocol for ethyl bromoacetate due to the absence of a specific detailed protocol for this compound in the searched literature. Modifications and optimization may be necessary.
Materials:
-
Activated Zinc dust (2.0 eq)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
-
This compound (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate for extraction
Procedure:
-
Zinc Activation: To a dry three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust and a crystal of iodine. Add anhydrous THF. Stir the suspension and heat to reflux for 15-20 minutes. The disappearance of the iodine color indicates activation. Cool the mixture to room temperature.
-
Reaction: To the suspension of activated zinc, add a solution of benzaldehyde and this compound in anhydrous THF dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 1 hour.
-
Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-hydroxy-3-phenyl-2,2-difluoropropanoate.
Visualizations
Experimental Workflow for One-Pot Synthesis
Caption: A generalized workflow for one-pot synthesis.
Mechanism of the Reformatsky Reaction
Caption: Key steps in the Reformatsky reaction mechanism.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Difluoromethylated compounds, such as the PI3K inhibitor ZSTK474 and its analogues, have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4][5]
Caption: Inhibition of the PI3K signaling cascade.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Bromodifluoroacetate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with ethyl bromodifluoroacetate, helping you to improve low yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile reagent used to introduce the difluoromethyl (-CF2-) or the ethoxycarbonyldifluoromethyl (-CF2CO2Et) group into organic molecules.[1][2] It is widely employed in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.[3] A notable application is in the synthesis of the anti-tumor drug gemcitabine.[4] Common reactions involving this reagent include copper-mediated cross-coupling reactions, Michael additions, and Reformatsky-type reactions.[1][3][5]
Q2: What are the common causes for low yields in reactions involving this compound?
Low yields can stem from a variety of factors, including:
-
Suboptimal Reaction Conditions: Incorrect choice of catalyst, solvent, base, or temperature can significantly impact the reaction outcome.
-
Reagent Quality and Stability: this compound is sensitive to moisture and can decompose.[2] Using old or improperly stored reagents can lead to lower yields. It is also incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6]
-
Presence of Impurities: Water or other impurities in the reactants or solvents can quench reactive intermediates or interfere with the catalyst.
-
Side Reactions and Byproduct Formation: Depending on the reaction conditions, various side reactions can compete with the desired transformation, consuming starting materials and reducing the yield of the target product.[5]
-
Inefficient Work-up and Purification: Product loss during extraction, washing, or chromatography can lead to an apparent low yield.
Q3: How should this compound be handled and stored?
This compound is a moisture-sensitive liquid and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2] It is also flammable and corrosive, causing severe skin burns and eye damage.[7] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep it away from heat, sparks, and open flames.[6]
Troubleshooting Guides
This section provides specific guidance on troubleshooting common issues in reactions involving this compound.
Issue 1: Low Yield in Copper-Mediated Cross-Coupling Reactions
Copper-catalyzed reactions are a cornerstone of this compound chemistry, but their success is highly dependent on the precise reaction conditions.
Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand: The choice of copper source and ligand is critical. For instance, in the C5-difluoromethylation of 8-aminoquinoline amides, CuBr was found to be more effective than CuSO4·5H2O, Cu(OAc)2, or CuI.[8][9] The addition of a suitable ligand can sometimes improve catalyst stability and turnover, although in some cases, it may not significantly increase the yield.[8]
-
Optimize the Solvent and Base: The solvent can have a profound effect on the reaction outcome. For example, in the copper-catalyzed C5-functionalization of 8-aminoquinoline amides, DMSO was found to be superior to DMF, MeCN, THF, or toluene.[8] The choice of base is also crucial. In the same reaction, K3PO4 was the most efficient alkaline additive for the bromination reaction.[8]
-
Consider Additives: The addition of certain compounds can dramatically improve yields.
-
Protic Additives: In copper-mediated Michael additions, the presence of protic additives like water or acetic acid has been shown to significantly increase the yield and reduce the formation of byproducts.[5]
-
TMEDA: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can improve the efficiency of copper-mediated reactions, leading to the exclusive formation of 1,4-adducts in Michael additions.[2]
-
Silver Salts: In some copper-catalyzed difluoromethylation reactions, silver salts like AgOAc can act as single-electron oxidants and are crucial for the reaction to proceed.[8][9]
-
Data Presentation: Optimization of a Copper-Catalyzed C5-Difluoromethylation
| Entry | Copper Catalyst (mol%) | Additive | Solvent | Yield (%) |
| 1 | CuSO4·5H2O (50) | AgOAc | DMSO | No Product |
| 2 | CuBr (50) | AgOAc | DMSO | 62 |
| 3 | Cu(OAc)2 (50) | AgOAc | DMSO | <10 |
| 4 | CuI (50) | AgOAc | DMSO | 45 |
| 5 | CuBr (20) with Ac-Gly-OH ligand | AgOAc | DMSO | 67 |
| 6 | CuBr (20) with Ac-Gly-OH ligand | Ag2O | DMSO | No Product |
| 7 | CuBr (20) with Ac-Gly-OH ligand | Ag2CO3 | DMSO | No Product |
| 8 | CuBr (20) with Ac-Gly-OH ligand | AgOAc | DMF | <20 |
| 9 | CuBr (20) with Ac-Gly-OH ligand | AgOAc | MeCN | <15 |
Data adapted from a study on the C5-difluoromethylation of 8-aminoquinoline amides.[8][9]
Issue 2: Poor Yields or Side Reactions in Reformatsky-Type Reactions
The Reformatsky reaction using this compound is a powerful tool for forming β-hydroxy-α,α-difluoro esters, but it can be prone to low yields and the formation of diastereomeric mixtures.[1][4]
Troubleshooting Steps:
-
Activate the Zinc: The zinc metal must be activated to initiate the reaction. This is typically done by treating the zinc dust with iodine and heating it under reflux in a solvent like toluene before adding the other reagents.[10]
-
Control the Reaction Temperature: The temperature at which the reaction is carried out can influence both the yield and the diastereoselectivity. It is often necessary to heat the reaction mixture to initiate the formation of the organozinc reagent, followed by addition of the carbonyl compound at a controlled temperature.[10][11]
-
Consider Alternative Metals and Catalysts: While zinc is the classic metal for the Reformatsky reaction, other metals or catalysts can be used. For instance, a rhodium catalyst (RhCl(PPh3)3) has been shown to be effective in Reformatsky-type reactions with this compound.[3]
-
Manage Diastereoselectivity: The Reformatsky reaction can produce a mixture of diastereomers.[4] The ratio of these diastereomers can sometimes be influenced by the reaction conditions. If a single diastereomer is required, purification by chromatography (e.g., HPLC) may be necessary.[4]
Logical Relationship: Troubleshooting Low Yields in this compound Reactions
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Enamine [enamine.net]
- 3. 667-27-6 | this compound [fluoromart.com]
- 4. Gemcitabine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using this compound as the bifunctional re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00088E [pubs.rsc.org]
- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Copper-Catalyzed Difluoroalkylation
Welcome to the Technical Support Center for Copper-Catalyzed Difluoroalkylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of difluoroalkylated compounds using copper catalysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and minimize the formation of unwanted side products.
Frequently Asked questions (FAQs)
1. What are the most common side products in copper-catalyzed difluoroalkylation?
The most frequently observed side products include:
-
Homocoupling Products: Dimerization of the starting material (e.g., aryl or vinyl compounds) is a common side reaction. This occurs when two molecules of the starting material couple with each other instead of the difluoroalkylating agent.
-
Hydrodefluorination Products: This involves the replacement of one or more fluorine atoms in the desired difluoroalkylated product with hydrogen atoms.
-
Proto-demetalation Products: Protonation of an organocopper intermediate can lead to the regeneration of the starting material.
-
Over-alkylation Products: In some cases, multiple difluoroalkyl groups may be added to the substrate.
2. Why is my reaction yield low?
Low yields in copper-catalyzed difluoroalkylation can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) species can be oxidized to the inactive Cu(II) state, especially in the presence of oxygen.
-
Poor Reagent Quality: Impurities in solvents, starting materials, or the difluoroalkylating agent can inhibit the catalyst or participate in side reactions.
-
Suboptimal Reaction Conditions: Temperature, solvent, base, and ligand choice are crucial for efficient reaction. Incorrect parameters can favor side reactions or slow down the desired transformation.
-
Competing Side Reactions: The formation of significant amounts of side products, such as homocoupling or hydrodefluorination products, will naturally lower the yield of the desired product.
3. How can I minimize homocoupling of my starting material?
Minimizing homocoupling often involves controlling the concentration of reactive intermediates and the overall reaction environment:
-
Ligand Selection: The choice of ligand is critical. Bulky or electron-donating ligands can sometimes favor the desired cross-coupling over homocoupling.
-
Inert Atmosphere: Conducting the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) can reduce oxidative homocoupling.
-
Use of Additives: In some systems, additives can suppress homocoupling.
-
Low Catalyst Loading: Using the minimum effective concentration of the copper catalyst can sometimes disfavor the formation of dimeric copper species that may be responsible for homocoupling.[1]
4. What causes hydrodefluorination?
Hydrodefluorination is often a result of radical intermediates reacting with a hydrogen source in the reaction mixture. Key factors include:
-
Solvent Choice: Protic solvents or solvents that can act as hydrogen atom donors can contribute to hydrodefluorination.
-
Additives/Reagents: The presence of certain additives or reagents that can readily donate a hydrogen atom can increase the likelihood of this side reaction.
-
Reaction Temperature: Higher temperatures can sometimes promote undesired radical pathways leading to hydrodefluorination.
5. How do I choose the right ligand and copper source?
The optimal ligand and copper source are highly dependent on the specific substrates and difluoroalkylating agent being used.
-
Copper Source: Common copper sources include CuI, CuBr, CuCl, Cu(OAc)₂, and Cu(OTf)₂. Cu(I) salts are often preferred as they are typically the active catalytic species.
-
Ligand: A wide variety of nitrogen- and phosphorus-based ligands have been used. Phenanthroline derivatives and other bidentate nitrogen ligands are frequently employed in radical-mediated difluoroalkylations. The ligand can influence the solubility, stability, and reactivity of the copper catalyst.[2][3]
6. What is the optimal solvent and temperature for the reaction?
-
Solvent: Aprotic polar solvents such as DMF, DMAc, DMSO, and acetonitrile are commonly used. The choice of solvent can significantly impact the solubility of the reagents and the reaction rate.
-
Temperature: Reaction temperatures can range from room temperature to over 100 °C. Optimization is often necessary, as higher temperatures can increase reaction rates but may also lead to the formation of more side products.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Symptoms: The starting material is largely unreacted, or the reaction mixture shows a complex array of unidentified products by TLC or LC-MS.
Troubleshooting Logic:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, high-purity copper source and ligand. Consider preparing the active catalyst in situ or using a pre-catalyst. Ensure the ligand is not degraded. |
| Poor Reagent/Solvent Quality | Use freshly distilled and dried solvents. Purify starting materials if necessary. Ensure the difluoroalkylating agent is not decomposed. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, concentration, and solvent. A lower or higher temperature might be required. |
| Presence of Oxygen | Degas the solvent thoroughly before use and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
Problem 2: Significant Homocoupling Side Product
Symptoms: A significant peak corresponding to the dimer of your starting material is observed in the crude reaction mixture analysis (e.g., by LC-MS or NMR).
Troubleshooting Logic:
| Possible Cause | Suggested Solution |
| Inappropriate Ligand or Ligand-to-Copper Ratio | Screen a panel of ligands. The steric and electronic properties of the ligand can significantly influence the selectivity. Also, vary the ligand-to-copper ratio. |
| Presence of Oxidants (e.g., Air) | Ensure the reaction is performed under strictly anaerobic conditions. Use degassed solvents and purge the reaction vessel with an inert gas. |
| High Concentration of Starting Material | Lower the concentration of the starting material that is undergoing homocoupling. Slow addition of this reagent can also be beneficial. |
| Suboptimal Temperature | Higher temperatures can sometimes promote homocoupling. Try running the reaction at a lower temperature. |
Problem 3: Formation of Hydrodefluorinated Product
Symptoms: The desired product is observed, but a significant amount of a byproduct where one or more fluorine atoms are replaced by hydrogen is also present.
Troubleshooting Logic:
| Possible Cause | Suggested Solution |
| Presence of a Hydrogen Atom Source | Use anhydrous and aprotic solvents. Ensure that the starting materials and reagents are dry and free of protic impurities. |
| Inappropriate Solvent | Solvents like THF or those with labile C-H bonds can sometimes act as hydrogen atom donors. Consider switching to a more inert solvent like DMF or DMAc. |
| Unsuitable Reducing Agent (if applicable) | In reactions that use a stoichiometric reducing agent, the choice of reductant can influence the extent of hydrodefluorination. |
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of the desired difluoroalkylation product and the formation of common side products, based on data compiled from the literature.
Table 1: Effect of Ligand on Product and Side Product Yields
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | CuI (10) | 1,10-Phenanthroline (10) | DMF | 100 | 85 | <5 | [4] |
| 2 | CuI (10) | DMEDA (20) | DMSO | 110 | 78 | 10 | [2] |
| 3 | Cu(OAc)₂ (5) | BNMO (10) | 1,4-Dioxane | 100 | 91 (O-arylation) | Not Reported | [2] |
| 4 | CuCl (3) | DMPPO (6) | t-BuOH | 100 | 92 (Sonogashira) | Not Reported | [3] |
Yields are approximate and can vary significantly with the substrate.
Table 2: Influence of Solvent on Reaction Outcome
| Entry | Copper Source/Ligand | Substrate | Solvent | Temp (°C) | Desired Product Yield (%) | Key Side Product(s) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | CuI/1,10-Phen | Aryl Bromide | DMF | 100 | 85 | Low Homocoupling |[4] | | 2 | CuI/1,10-Phen | Aryl Bromide | Toluene | 100 | 45 | Increased Homocoupling |[4] | | 3 | CuBr/L1 | Phenol | DMSO | 120 | >99 (O-arylation) | Not Reported |[5] |
This table illustrates the general trend of solvent effects. Optimal solvents are highly substrate-dependent.
Experimental Protocols
General Protocol for Copper-Catalyzed C-H Difluoroalkylation of Heteroarenes
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
Copper(I) iodide (CuI, 99.99%)
-
1,10-Phenanthroline (99%)
-
Heteroaromatic substrate
-
Bromodifluoroacetate or other difluoroalkylating agent
-
Potassium carbonate (K₂CO₃), dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
Procedure:
-
To a flame-dried Schlenk tube under an argon or nitrogen atmosphere, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add the heteroaromatic substrate (1.0 mmol, 1.0 equiv.).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add the bromodifluoroacetate (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Catalyzed Difluoroalkylation-Thiolation of Alkenes
This protocol is adapted from a literature procedure and serves as a starting point for optimization.[6]
Materials and Reagents:
-
Copper(I) iodide (CuI)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Alkene substrate
-
Difluoroalkylating agent (e.g., ethyl bromodifluoroacetate)
-
Disulfide
-
Acetonitrile (CH₃CN)
-
Reaction vial
Procedure:
-
To a reaction vial, add CuI (0.02 mmol, 10 mol%), Na₂S₂O₅ (0.4 mmol, 2.0 equiv.), the alkene (0.2 mmol, 1.0 equiv.), the disulfide (0.24 mmol, 1.2 equiv.), and the difluoroalkylating agent (0.4 mmol, 2.0 equiv.).
-
Add acetonitrile (2.0 mL).
-
Stir the mixture at 60 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Purify the residue by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Ethyl Bromodifluoroacetate Couplings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl bromodifluoroacetate couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for this compound couplings?
A1: The most prevalent catalytic systems involve transition metals such as palladium, copper, and nickel.[1][2][3][4]
-
Palladium-catalyzed couplings , often Negishi-type reactions, are used to form C(sp²)–CF₂ bonds by coupling this compound with aryl bromides or triflates.[1][5][6][7]
-
Copper-mediated or -catalyzed couplings are versatile for various transformations, including couplings with alkenyl boronates, alkynes, and intramolecular cyclizations.[3][8][9] Copper powder is often used in these reactions.[4][8]
-
Nickel-catalyzed couplings with arylboron reagents have also been developed, utilizing specific ligands to achieve high yields.[2][10]
Q2: My reaction is not proceeding or giving a low yield. What are the first troubleshooting steps?
A2: Low or no product formation can stem from several factors. Here are some initial troubleshooting steps:
-
Catalyst Activity: Ensure you are using a fresh, high-quality catalyst. Catalyst deactivation, sometimes indicated by the formation of palladium black, can occur due to oxygen or impurities.[11] Consider increasing the catalyst loading if necessary.
-
Ligand Selection: The choice of ligand is critical. For palladium-catalyzed couplings, bulky, electron-rich phosphine ligands are often effective.[11] Ensure the correct metal-to-ligand ratio is used.
-
Solvent and Base: The solvent and base can significantly influence the reaction outcome.[12] Screen different bases and ensure your solvent is anhydrous and degassed, as many organometallic reagents are sensitive to moisture and oxygen.[1][11]
-
Reagent Quality: this compound is moisture-sensitive and should be stored under an inert atmosphere.[8] Similarly, ensure the quality and purity of your coupling partner and any additives.
Q3: I am observing significant side product formation, such as homocoupling. How can I minimize this?
A3: Homocoupling is a common side reaction, particularly in palladium-catalyzed couplings. To minimize it:
-
Thoroughly Degas: Remove dissolved oxygen from your reaction mixture and solvent by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[11]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be more effective than generating it in situ from a Pd(II) source.[11]
-
Optimize Reaction Conditions: Adjusting the temperature, reaction time, and stoichiometry of reagents can help favor the desired cross-coupling pathway over homocoupling.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Couplings
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Inactive Catalyst | Use a fresh catalyst or a more active precatalyst. Increase catalyst loading incrementally.[11] | Palladium black formation can indicate catalyst decomposition.[11] |
| Inefficient Ligand | Screen bulky, electron-rich phosphine ligands (e.g., Xantphos).[5] Ensure an appropriate palladium-to-ligand ratio.[11] | The choice of ligand is crucial for catalytic activity. |
| Suboptimal Solvent | Screen different anhydrous and degassed solvents. THF is a common choice.[5] | Solvent can significantly impact reaction outcomes.[12] |
| Ineffective Base | Screen different bases (e.g., carbonates, phosphates).[11] | The base plays a key role in the catalytic cycle. |
| Reagent Decomposition | Use fresh, high-purity this compound and coupling partner. | This compound is moisture-sensitive.[8] |
Issue 2: Poor Selectivity in Copper-Catalyzed Reactions
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Incorrect Copper Source | Try different copper sources (e.g., Cu powder, Cu(acac)₂, CuBr).[8][9][13] | The form of copper can influence reactivity and selectivity. |
| Suboptimal Ligand/Additive | Screen different ligands or additives (e.g., TMEDA, AgOAc).[8][13] | Additives can act as promoters or influence the reaction mechanism. |
| Unfavorable Solvent | Test a range of solvents (e.g., Benzene, DMSO).[9][14] | Solvent choice can affect solubility and reaction pathways. |
| Reaction Temperature | Optimize the reaction temperature. | Temperature can influence reaction rates and selectivity. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Negishi Cross-Coupling
This protocol is adapted from a procedure for the coupling of this compound with aryl bromides.[1][5]
-
Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., [Pd(π-cinnamyl)Cl]₂) and the ligand (e.g., Xantphos).[5]
-
Reagent Addition: Add activated zinc powder, the aryl bromide, and an additive such as tetrabutylammonium bromide (TBAB).
-
Solvent and Reactant: Add anhydrous and degassed solvent (e.g., THF). Finally, add this compound.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, extract the product, and purify by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Three-Component Difluoroalkylamidation
This protocol is based on a method for the reaction of alkynes, ethyl picolinoylglycinate, and this compound.[9]
-
Catalyst and Base: To a reaction tube, add the copper catalyst (e.g., Cu(acac)₂) and the base (e.g., K₂CO₃).
-
Reactants and Solvent: Add the ethyl picolinoylglycinate, the alkyne, and the solvent (e.g., benzene).
-
Final Reagent: Add ethyl 2-bromo-2,2-difluoroacetate.
-
Reaction Conditions: Seal the tube and stir the mixture at the optimized temperature for the specified time.
-
Purification: After cooling to room temperature, purify the reaction mixture directly by flash column chromatography.
Quantitative Data Summary
Table 1: Optimization of Palladium-Catalyzed Coupling of 4-bromobenzonitrile with this compound
| Entry | Palladium Catalyst (mol %) | Ligand (mol %) | Additive | Solvent | Yield (%) |
| 1 | [Pd(π-cinnamyl)Cl]₂ (5) | Xantphos (15) | TBAB | THF | 94 |
| 2 | [Pd(π-cinnamyl)Cl]₂ (2.5) | Xantphos (7.5) | TBAB | THF | 67 |
| 3 | Pd(OAc)₂ (10) | Xantphos (30) | TBAB | THF | 75 |
| 4 | Pd₂(dba)₃ (5) | Xantphos (15) | TBAB | THF | 82 |
Data adapted from supporting information of related studies.[5]
Table 2: Optimization of Copper-Catalyzed Three-Component Reaction
| Entry | Copper Catalyst (mol %) | Base | Solvent | Yield (%) |
| 1 | Cu(acac)₂ (20) | K₂CO₃ | Benzene | 77 |
| 2 | Cu(OAc)₂ (20) | K₂CO₃ | Benzene | 55 |
| 3 | CuBr (20) | K₂CO₃ | Benzene | 68 |
| 4 | Cu(acac)₂ (20) | Cs₂CO₃ | Benzene | 72 |
| 5 | Cu(acac)₂ (20) | K₂CO₃ | Toluene | 65 |
Data synthesized from conditions described in the literature.[9]
Visual Guides
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified proposed mechanism for a copper-catalyzed radical process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - OAK Open Access Archive [oak.novartis.com]
- 8. This compound - Enamine [enamine.net]
- 9. Three-component copper-catalyzed difluoroalkylamidation of alkynes: an efficient approach to difluoroalkylated enamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using this compound as the bifunctional re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00088E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Effect of base on the outcome of ethyl bromodifluoroacetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl bromodifluoroacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in reactions involving this compound?
A1: The base in this compound reactions can play several critical roles depending on the reaction type. In copper-catalyzed reactions, the base is often crucial for the reduction of the Cu(I) complex, facilitating the formation of the active difluoroalkyl radical.[1] In reactions with phenols, a base is required to deprotonate the phenol, forming a phenoxide ion that can then act as a nucleophile.[2][3] The choice of base can significantly impact reaction efficiency, yield, and even the reaction pathway.[2][4]
Q2: Which type of base is generally most effective for copper-catalyzed reactions with this compound?
A2: The optimal base for copper-catalyzed reactions is highly dependent on the specific reaction being performed. However, inorganic carbonate bases are frequently used with good success. For example, in the copper-catalyzed difluoroacetylation of alkenes, Na₂CO₃ has been shown to be a highly effective base.[1][4] In other copper-catalyzed systems, such as the difluoroalkylamidation of alkynes, K₂CO₃ provided the best yields.[5] It is recommended to screen a panel of bases to determine the optimal conditions for a new transformation.
Q3: Can the choice of base influence the selectivity of the reaction?
A3: Yes, the base can play a crucial role in directing the selectivity of a reaction. For instance, in the copper-catalyzed reaction of 8-aminoquinoline amides with this compound, the combination of a cupric catalyst with an alkaline additive leads to a C5-bromination reaction. In contrast, a cuprous catalyst combined with a silver additive results in C5-difluoromethylation.[6]
Troubleshooting Guides
Issue 1: Low or no yield in a copper-catalyzed difluoroalkylation reaction.
Possible Cause 1: Inappropriate Base Selection.
-
Troubleshooting: The choice of base is critical for the efficiency of copper-catalyzed reactions. If you are experiencing low yields, consider screening a variety of inorganic bases. As shown in the data below, yields can vary significantly with different bases. For example, in a specific copper-catalyzed reaction, Na₂CO₃ gave a much higher yield (86%) compared to K₂CO₃ (63%) or NaHCO₃ (73%).[4]
Possible Cause 2: Inactive Catalyst.
-
Troubleshooting: Ensure your copper catalyst is active. If the catalyst has been stored for a long time or exposed to air, its activity may be diminished. Consider using a freshly opened bottle of the catalyst or purifying the catalyst before use.
Possible Cause 3: Sub-optimal Solvent.
-
Troubleshooting: The solvent can have a significant impact on reaction outcomes. If possible, try different solvents. For instance, in a reported copper-catalyzed reaction, changing the solvent from dioxane (33% yield) to CH₃CN (86% yield) dramatically improved the outcome.[4]
Issue 2: Poor results in the base-mediated reaction of this compound with a phenol.
Possible Cause 1: Base is not strong enough.
-
Troubleshooting: The basicity of the chosen base is crucial for the deprotonation of the phenol. If the reaction is sluggish or not proceeding, a stronger base may be required. For example, in the reaction of halothane with phenols, KOH (pKa of H₂O ≈ 15.7) was found to be significantly more effective than NaH, while K₂CO₃ (pKa of HCO₃⁻ ≈ 10.3) did not promote the reaction at all due to its lower basicity.[2][3]
Possible Cause 2: Reaction Temperature is too low.
-
Troubleshooting: Increasing the reaction temperature can sometimes improve yields, especially if a weaker base is used. In the base-mediated reaction with phenols, raising the temperature from room temperature to 60 °C led to a gradual improvement in product yield.[2][3]
Data Presentation
Table 1: Effect of Different Bases on the Yield of a Copper-Catalyzed Difluoroalkylation Reaction [4]
| Base | Yield (%) |
| K₂CO₃ | 63 |
| Na₂CO₃ | 86 |
| NaHCO₃ | 73 |
| K₃PO₄ | 67 |
| Na₃PO₄ | 78 |
| Cs₂CO₃ | 80 |
| NaOAc | 57 |
| Li₂CO₃ | 49 |
Table 2: Optimization of Base for the Reaction of a Phenol with Halothane [2][3]
| Base | Temperature (°C) | Time (h) | Yield (%) |
| NaH | rt | 20 | 39 |
| KOH | 60 | 1 | 74 |
| K₂CO₃ | 60 | 24 | 0 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed C-H Difluoroacetylation [4]
A mixture of the starting aniline (0.2 mmol), this compound (3 equivalents), Cu(OTf)₂ (10 mol%), 1,10-phenanthroline (12 mol%), B₂pin₂ (30 mol%), and Na₂CO₃ (4 equivalents) in CH₃CN (2 mL) is stirred in a sealed tube under a nitrogen atmosphere at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Base-Mediated Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers [3]
To a solution of the phenol (1.0 mmol) in THF (5.0 mL) is added previously ground KOH (1.5 mmol) and halothane (2.0 mmol) in small portions at 0 °C. The solution is then heated to 60 °C until the reaction is complete (monitored by TLC). The reaction mixture is then quenched by the addition of saturated aqueous NH₄Cl (20 mL) at 0 °C and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizations
Caption: Logical workflow for selecting a base in this compound reactions.
References
- 1. Copper-Catalyzed Difluoroalkylation Reaction [mdpi.com]
- 2. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. Three-component copper-catalyzed difluoroalkylamidation of alkynes: an efficient approach to difluoroalkylated enamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using this compound as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling in reactions with ethyl bromodifluoroacetate
Technical Support Center: Ethyl Bromodifluoroacetate Reactions
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during its use, with a specific focus on preventing undesired homocoupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (BrCF₂CO₂Et) is a versatile chemical reagent used to introduce the ethoxycarbonyl-difluoromethyl group (–CF₂CO₂Et) into organic molecules.[1][2] It is widely employed in pharmaceutical and agrochemical research. Its most common application is in the Reformatsky reaction, where it reacts with aldehydes or ketones to form β-hydroxy-α,α-difluoroesters.[1] It is also used in various copper-catalyzed cross-coupling and radical addition reactions.[3][4]
Q2: What is "homocoupling" in the context of this compound reactions?
Homocoupling, or dimerization, is a common side reaction where two molecules of this compound react with each other. In zinc-mediated reactions like the Reformatsky reaction, this results in the formation of diethyl 2,2,3,3-tetrafluorosuccinate. This undesired byproduct consumes the starting material and can complicate the purification of the desired product.
Q3: What is the primary cause of homocoupling?
Homocoupling typically occurs when the reactive intermediate, either a zinc enolate in Reformatsky reactions or a difluoroacetyl radical in copper-catalyzed processes, reacts with another molecule of itself instead of the intended substrate (e.g., an aldehyde or ketone).[5][6] High local concentrations of this intermediate, slow reaction with the primary substrate, or overly high temperatures can favor the homocoupling pathway.
Troubleshooting Guide: Preventing Homocoupling
Q4: My Reformatsky reaction is producing a significant amount of the homocoupling byproduct. How can I minimize it?
This is a common issue often related to the formation and concentration of the Reformatsky reagent. Here are several factors to investigate:
-
Zinc Activation: The surface of commercial zinc dust is often coated with a passivating layer of zinc oxide, which can slow down the initial reaction. In-situ activation of the zinc is critical for a fast, efficient reaction that favors the desired pathway.[7]
-
Rate of Addition: A high concentration of the formed organozinc intermediate increases the likelihood of dimerization. Instead of adding all the this compound at once, try a slow, dropwise addition to the mixture containing the activated zinc and the carbonyl substrate. This keeps the instantaneous concentration of the intermediate low.
-
Temperature Control: While some heat is often required to initiate the reaction, excessive temperatures can accelerate side reactions, including homocoupling. Try running the reaction at a lower temperature (e.g., refluxing THF at ~66°C instead of toluene at ~110°C) or applying gentle heating just to initiate the reaction before allowing it to proceed at a milder temperature.
Q5: Could the quality or type of my zinc be the problem?
Absolutely. The physical form and purity of the zinc are critical.
-
Zinc Dust vs. Granules: Zinc dust has a much higher surface area than granules and is preferred for these reactions.
-
Activation is Key: As mentioned, activating the zinc is crucial. Methods include washing with dilute HCl, pre-treating with iodine or 1,2-dibromoethane, or using highly reactive "Rieke zinc," which is formed by the reduction of zinc halides.[7][8] An effective activation ensures the organozinc reagent forms quickly and smoothly.
Q6: Does solvent choice impact the yield of the homocoupling product?
Yes, the solvent plays a significant role. Solvents like THF, toluene, or diethyl ether are commonly used.[5][9]
-
Coordinating Solvents: Aprotic coordinating solvents like THF can stabilize the organozinc intermediate (the Reformatsky reagent), potentially reducing its tendency to dimerize.[10]
-
Boiling Point: The solvent's boiling point dictates the maximum temperature of the reaction at reflux. If high temperatures are promoting homocoupling, switching from a high-boiling solvent like toluene to a lower-boiling one like THF can be an effective strategy. In some complex systems, solvent choice can even selectively determine the reaction pathway, leading to completely different products.[11]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes how different experimental parameters can influence the outcome of a typical zinc-mediated reaction with this compound and a model substrate (e.g., a ketone).
| Parameter | Condition Favoring Desired Product | Condition Favoring Homocoupling | Rationale |
| Reagent Addition | Slow, dropwise addition of BrCF₂CO₂Et | Rapid, one-portion addition | Maintains a low concentration of the reactive intermediate, minimizing self-reaction. |
| Zinc Metal | Freshly activated Zinc Dust (e.g., with I₂ or HCl wash) | Unactivated or aged Zinc Dust | Activated zinc ensures rapid, efficient formation of the organozinc reagent, promoting reaction with the ketone.[7][8] |
| Temperature | Gentle initial heating, then maintained at moderate temp (e.g., 40-60°C) | High, prolonged heating (e.g., >90°C) | Lower temperatures generally reduce the rate of undesired side reactions relative to the main reaction. |
| Solvent | Aprotic, coordinating (e.g., THF) | Non-coordinating, high-boiling (e.g., Xylene) | Coordinating solvents can stabilize the intermediate; lower boiling points prevent excessive temperatures.[9][10] |
| Concentration | Moderate dilution (e.g., 0.1-0.5 M) | Highly concentrated | Lower concentrations can disfavor bimolecular side reactions like homocoupling. |
Experimental Protocols
Protocol: Zinc-Mediated Reaction with Minimized Homocoupling
This protocol describes a general procedure for the Reformatsky reaction between this compound and a ketone, incorporating best practices to suppress homocoupling.
1. Materials and Setup:
-
A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Zinc dust (<10 micron), activated.
-
This compound.
-
Ketone or aldehyde substrate.
-
Anhydrous THF as solvent.
-
A small crystal of iodine.
2. Zinc Activation:
-
Add zinc dust (1.5 to 2.0 equivalents relative to the ketone) to the reaction flask.
-
Dry the zinc under vacuum with gentle heating.
-
Allow the flask to cool, then backfill with dry nitrogen.
-
Add a single crystal of iodine. The brown color should fade upon stirring, indicating activation.[5]
3. Reaction Procedure:
-
Add the ketone (1.0 equivalent) dissolved in half of the total anhydrous THF to the flask containing the activated zinc.
-
Dissolve this compound (1.2 equivalents) in the remaining anhydrous THF and load it into the dropping funnel.
-
Gently heat the zinc/ketone suspension to initiate the reaction (e.g., 40-50°C).
-
Once initiation is observed (e.g., slight bubbling or reflux), begin the slow, dropwise addition of the this compound solution over 30-60 minutes.
-
Maintain a gentle reflux or the established initiation temperature throughout the addition and for an additional 1-2 hours after the addition is complete, or until TLC analysis indicates consumption of the starting material.
4. Work-up:
-
Cool the reaction mixture to 0°C.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to separate the desired β-hydroxy-α,α-difluoroester from any homocoupling byproduct.
Visualization of Reaction Pathways
The following diagram illustrates the two competing pathways in a Reformatsky-type reaction. The desired pathway involves the reaction of the zinc enolate intermediate with a carbonyl substrate, while the undesired pathway shows the dimerization of this intermediate, leading to homocoupling.
Caption: Competing reaction pathways for the Reformatsky reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound 98 667-27-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Bromodifluoroacetylation of Alkenes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Workup and Purification of Products from Ethyl Bromodifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl bromodifluoroacetate. The information is designed to address specific issues that may be encountered during the workup and purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general workup procedure for a reaction involving this compound?
A typical aqueous workup procedure is recommended for most reactions. This involves diluting the reaction mixture with an organic solvent, followed by a series of washes to remove impurities.[1] The organic layer is then dried and the solvent is removed to yield the crude product, which can then be purified.[1]
Q2: this compound is sensitive to moisture. How does this affect the workup?
This compound can hydrolyze in the presence of water.[2] While the reagent is typically consumed during the reaction, any unreacted starting material may decompose during the aqueous workup. It is crucial to store the reagent under an inert atmosphere to prevent premature hydrolysis.[2]
Q3: What are the common side products in reactions with this compound, and how can they be removed?
Side reactions can occur depending on the nucleophile and base used. For example, with certain amines, N-ethylation can compete with the desired N-difluoromethylation.[3] Highly nucleophilic thiophenols can lead to S-(ethoxycarbonyl)difluoromethylation.[3] These byproducts, along with unreacted starting materials and other impurities, are typically removed during purification by column chromatography.
Q4: What is the most common method for purifying products from this compound reactions?
Flash column chromatography on silica gel is the most widely reported method for purifying products derived from this compound.[4] This technique is effective for separating the desired difluoromethylated product from byproducts and unreacted starting materials.[5][6]
Q5: What are some common eluent systems for column chromatography of difluoromethylated compounds?
The choice of eluent will depend on the polarity of the product. Common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or acetone.[4][7] It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Monitor the reaction progress by TLC or another analytical technique to ensure completion before workup. |
| Product is water-soluble and lost during aqueous workup. | Check the aqueous layer for your product. If the product is polar, minimize the number of aqueous washes or use a continuous liquid-liquid extractor. | |
| Product is volatile and lost during solvent removal. | Check the solvent in the rotovap trap.[8] Use gentle conditions for solvent evaporation. | |
| Hydrolysis of this compound. | Ensure the reagent is handled under anhydrous conditions. | |
| Formation of an emulsion during extraction | High concentration of salts or polar byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.[9] You can also try adding more organic solvent or filtering the mixture through a pad of Celite. |
| Precipitate forms between layers during extraction | Insoluble byproducts or salts. | Continue washing with water to dissolve the precipitate.[8][9] If it persists, you may need to filter the entire mixture. |
| Product appears to be a complex mixture after workup | Multiple side reactions occurred. | Re-evaluate the reaction conditions (e.g., base, temperature, solvent). Purification by preparative HPLC may be necessary if column chromatography is insufficient. |
| Desired product co-elutes with an impurity during column chromatography | Similar polarities of the product and impurity. | Try a different solvent system for chromatography, perhaps one with a different polarity solvent or a gradient elution.[10][11] If using silica gel, consider switching to a different stationary phase like alumina or reverse-phase silica.[11] |
| Product streaks on the TLC plate | The compound may be acidic or basic. | If your compound is acidic, you can add a small amount of acetic acid to the eluent. If it is basic, add a small amount of triethylamine (1-3%) to the eluent to improve separation.[10][11] |
Experimental Protocols
General Aqueous Workup Protocol
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a suitable aqueous solution, such as saturated ammonium chloride solution, water, or a dilute acid/base, while stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and shake vigorously, venting frequently. Allow the layers to separate.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated sodium bicarbonate solution (if the reaction was acidic, to neutralize excess acid).
-
Brine (to remove the bulk of the dissolved water in the organic layer).[12]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Flash Column Chromatography Protocol
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (often the same as the column eluent or a slightly more polar solvent). Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent of the eluent system.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or nitrogen gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Process Workflows
Caption: General experimental workflow from reaction to pure product.
Caption: Troubleshooting decision tree for common issues.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. This compound - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Purification [chem.rochester.edu]
- 11. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 12. Workup [chem.rochester.edu]
Technical Support Center: Managing Reaction Temperature for Selective Difluoromethylation
Welcome to the technical support center for selective difluoromethylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature, a critical parameter for achieving high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on selective difluoromethylation reactions?
A1: Generally, lower reaction temperatures favor higher selectivity in difluoromethylation reactions.[1][2] As the temperature decreases, the conversion rate may also decrease, but the formation of undesired side products is often suppressed, leading to a cleaner reaction profile and higher selectivity for the desired mono-difluoromethylated product.[1][2]
Q2: Why is precise temperature control so important in these reactions?
A2: Precise temperature control is crucial for several reasons. Many difluoromethylation reactions are exothermic, and poor temperature management can lead to runaway reactions.[3] Additionally, the reagents and intermediates involved can be unstable at higher temperatures, leading to decomposition and the formation of byproducts.[4][5] Consistent temperature control ensures reproducibility and allows for the targeted formation of the desired product.
Q3: What are common side reactions related to improper temperature control?
A3: A common side reaction is bis-difluoromethylation, where two difluoromethyl groups are added to the substrate instead of one. This is often observed at higher temperatures.[2] Other side reactions can include decomposition of the difluoromethylating agent, leading to the formation of difluorocarbene which can engage in undesired side reactions, and base-catalyzed side reactions if the temperature is not kept sufficiently low.[1][6]
Q4: Can continuous flow chemistry help in managing reaction temperature?
A4: Yes, continuous flow reactors offer excellent heat transfer capabilities, allowing for precise and rapid temperature control that is often difficult to achieve in traditional batch reactions.[3][4][5] This is particularly advantageous for highly exothermic reactions or when using unstable intermediates, as it minimizes the risk of thermal runaway and improves selectivity.[1][3]
Q5: What is a typical temperature range for selective difluoromethylation?
A5: The optimal temperature range can vary significantly depending on the substrate, difluoromethylating agent, and solvent system used. However, many selective difluoromethylation reactions are carried out at low temperatures, often ranging from -78 °C to 0 °C.[3][7] Some protocols may operate at room temperature or slightly elevated temperatures, but these often require careful optimization to maintain selectivity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during selective difluoromethylation experiments, with a focus on temperature-related causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Reaction temperature is too low, leading to poor conversion. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC/LC-MS to find the optimal balance between conversion and selectivity. |
| Decomposition of the difluoromethylating agent. | Ensure the reaction is performed at the recommended temperature for the specific reagent. For thermally sensitive reagents, consider using a continuous flow setup for better temperature control.[4][5] | |
| Poor Selectivity (e.g., formation of bis-difluoromethylated product) | Reaction temperature is too high. | Lowering the reaction temperature is the most effective way to improve selectivity and favor the formation of the mono-difluoromethylated product.[2] |
| Localized heating in the reaction mixture. | Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel. For larger scale reactions, consider using a reactor with better heat transfer capabilities. | |
| Formation of Unidentified Byproducts | Side reactions due to thermal instability of reactants or intermediates. | Run the reaction at a lower temperature to minimize decomposition pathways.[6] Analyze the byproducts to understand the decomposition pathway and adjust the reaction conditions accordingly. |
| Reaction with solvent at elevated temperatures. | Choose a solvent that is stable under the reaction conditions and has a suitable boiling point. Refer to literature for recommended solvents for your specific reaction type. | |
| Inconsistent Results Between Batches | Poor temperature control and reproducibility. | Use a reliable cooling bath (e.g., cryostat) to maintain a constant temperature. Ensure the thermometer is calibrated and placed correctly in the reaction mixture. For highly sensitive reactions, a continuous flow setup can provide superior reproducibility.[3] |
Quantitative Data on Temperature Effects
The following tables summarize the impact of reaction temperature on the yield and selectivity of representative difluoromethylation reactions.
Table 1: Effect of Temperature on the Difluoromethylation of Methyl Diphenylacetate [1]
| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
| 1 | -15 | 1 | 48 | 91 |
| 2 | -15 | 5 | 60 | 92 |
| 3 | -30 | 1 | 25 | 94 |
| 4 | -30 | 5 | 41 | 95 |
Table 2: Optimization of Stereoselective Difluoromethylation of a Ketimine [7]
| Entry | Temperature (°C) | Concentration (M) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | -78 | 0.05 | 38 | 99/1 |
| 2 | -78 | 0.025 | 77 | 99/1 |
| 3 | -98 | 0.0125 | 90 | 99/1 |
Experimental Protocols
Protocol 1: General Procedure for Selective C-H Difluoromethylation of Carbon Acids with TMSCF₂Br [8]
This protocol describes a general method for the selective C-difluoromethylation of various carbon acids.
-
Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the carbon acid (0.5 mmol, 1.0 equiv) and anhydrous THF (2.0 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a suitable base (e.g., LiHMDS, 1.1 equiv) dropwise to the reaction mixture. Stir the solution at -78 °C for 30 minutes.
-
Reagent Addition: Add TMSCF₂Br (1.2 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS. The reaction time will vary depending on the substrate.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Continuous Flow Difluoromethylation Using Fluoroform (CHF₃) [1][3]
This protocol outlines a general setup for performing difluoromethylation in a continuous flow system.
-
System Setup: Assemble a continuous flow system consisting of syringe pumps for the substrate and base solutions, a mass flow controller for the fluoroform gas, a microreactor coil immersed in a cooling bath, and a back-pressure regulator.
-
Reagent Preparation: Prepare a solution of the substrate in an anhydrous solvent (e.g., THF). Prepare a separate solution of the base (e.g., LiHMDS) in the same solvent.
-
System Priming: Prime the pumps and lines with the solvent.
-
Reaction Initiation: Set the cooling bath to the desired temperature (e.g., -30 °C). Start the flow of the substrate and base solutions into a T-mixer to allow for deprotonation in the first section of the reactor coil.
-
Gas Introduction: Introduce fluoroform gas into the reaction stream through another T-mixer.
-
Reaction and Collection: The reaction mixture flows through the remainder of the cooled microreactor. The output from the reactor is collected in a flask containing a quenching solution (e.g., saturated aqueous NH₄Cl).
-
Work-up and Purification: Once the collection is complete, perform a standard aqueous work-up and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for a temperature-controlled difluoromethylation reaction.
Caption: A decision tree for troubleshooting common temperature-related issues.
References
- 1. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines | MDPI [mdpi.com]
- 8. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reformatsky Reaction with Ethyl Bromodifluoroacetate: A Technical Troubleshooting Guide
For researchers, scientists, and professionals in drug development, the Reformatsky reaction is a valuable tool for forming carbon-carbon bonds, particularly for the synthesis of β-hydroxy esters. When employing ethyl bromodifluoroacetate, this reaction opens doors to novel fluorinated molecules. However, like any sophisticated chemical transformation, it can present challenges. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during this specific Reformatsky reaction.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Reformatsky reaction with this compound is not starting. What are the likely causes and how can I initiate it?
A1: The most common reason for a Reformatsky reaction failing to initiate is the passivated surface of the zinc metal, which is often coated with a layer of zinc oxide.[1] Additionally, the presence of moisture in the reagents or solvent can quench the reaction.
Troubleshooting Steps:
-
Zinc Activation: This is a critical step to remove the oxide layer and expose a reactive zinc surface. Several methods can be employed:
-
Pre-treatment with Iodine: A small crystal of iodine can be added to the zinc suspension. The disappearance of the purple color indicates activation.[1]
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the zinc. The formation of ethene gas is an indicator of activation.
-
Acid Washing: Washing the zinc dust with dilute hydrochloric acid, followed by thorough rinsing with water, ethanol, and then a dry aprotic solvent can be effective.[2]
-
Trimethylsilyl Chloride (TMSCl): TMSCl can also be used to activate the zinc surface.
-
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF or ether). Reagents should be handled under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Initiation with Heat: Gentle heating of the reaction mixture can sometimes be necessary to initiate the reaction. However, be cautious as the reaction can be exothermic once it starts.
Q2: I am observing a very low yield of my desired β-hydroxy-α,α-difluoroester. How can I improve it?
A2: Low yields in the Reformatsky reaction with this compound can stem from several factors, including incomplete reaction, the formation of side products, or issues with the carbonyl substrate. Ketones, in particular, are known to be less reactive than aldehydes in this reaction, often leading to lower yields.[3]
Troubleshooting Steps:
-
Optimize Zinc Activation: The choice and execution of the zinc activation method are crucial for yield. Experiment with different activation methods to find the most effective one for your specific system.
-
Temperature Control: The reaction temperature plays a significant role. While some initial heating might be needed, excessive temperatures can lead to side reactions. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.
-
Slow Addition of Reagents: Adding the this compound and the carbonyl compound slowly to the activated zinc suspension can help to control the exothermicity of the reaction and minimize side product formation.
-
Use of Additives: For sluggish reactions, especially with ketones, the addition of certain reagents can improve yields. For instance, a rhodium-catalyzed approach using Wilkinson's catalyst (RhCl(PPh3)3) in conjunction with diethylzinc (Et2Zn) has been shown to significantly improve yields under mild conditions, even for ketones.[3]
-
Solvent Choice: The choice of solvent can influence the reaction. While ethers like THF and diethyl ether are common, other solvents like benzene or toluene can also be used and may affect the reaction outcome.[2][4]
Q3: I am seeing unexpected side products in my reaction mixture. What are the common side products and how can I avoid them?
A3: Side reactions in the Reformatsky reaction can lead to a variety of byproducts, reducing the yield of the desired product.
Common Side Products and Prevention:
-
Self-condensation of this compound: If the organozinc reagent is formed in high concentration before the carbonyl compound is added, it can react with another molecule of this compound. To avoid this, add the ester slowly to the reaction mixture containing the activated zinc and the carbonyl compound.
-
Dehydration of the β-hydroxy ester: The desired product can sometimes undergo dehydration to form an α,β-unsaturated ester, especially during workup or purification under acidic conditions or at elevated temperatures. Use mild acidic conditions for workup and avoid excessive heat during purification.
-
Products from Reaction with Solvent: While less common with ethereal solvents, some reactive intermediates could potentially react with the solvent. Ensure the use of inert and dry solvents.
-
Complex Mixtures with Certain Substrates: The use of certain substrates, such as aliphatic imines, can lead to the formation of complex mixtures of products.[5] In such cases, careful optimization of reaction conditions or the use of alternative synthetic routes may be necessary.
Data Summary
The following table provides a qualitative summary of the impact of various experimental parameters on the Reformatsky reaction with this compound.
| Parameter | Effect on Reaction | Recommendations |
| Zinc Activation | Crucial for reaction initiation and yield. Inactive zinc leads to no reaction or low conversion. | Use a reliable activation method (e.g., Iodine, 1,2-Dibromoethane, TMSCl). |
| Reaction Temperature | Significant impact on reaction rate and side products. Too low may result in a sluggish reaction; too high can lead to decomposition and side reactions. | Optimize temperature for each specific substrate, often starting at room temperature and gently heating if necessary. |
| Solvent | Can influence solubility and reaction rate. Ethereal solvents like THF and diethyl ether are commonly used. | Ensure the solvent is anhydrous. THF is often a good starting point. |
| Carbonyl Substrate | Aldehydes are generally more reactive than ketones. Ketones may require more forcing conditions or catalytic activation to achieve good yields. | For ketones, consider using a rhodium-catalyzed protocol or other activating additives. |
| Water Content | Detrimental to the reaction. Water quenches the organozinc reagent. | Maintain strict anhydrous conditions throughout the experiment. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Reformatsky reaction with this compound using iodine for zinc activation.
Materials:
-
Zinc dust
-
Iodine
-
This compound
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Zinc Activation: To the flask, add zinc dust (typically 1.5-2.0 equivalents relative to the carbonyl compound) and a small crystal of iodine. Heat the flask gently with a heat gun under a stream of inert gas until the purple color of the iodine disappears. Allow the flask to cool to room temperature.
-
Reaction Setup: Add the anhydrous solvent to the activated zinc. In the dropping funnel, prepare a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1-1.5 equivalents) in the same anhydrous solvent.
-
Reaction Execution: Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction should initiate, which may be indicated by a gentle reflux or a color change. Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux. If the reaction is sluggish, gentle heating may be applied.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Reformatsky reaction with this compound.
Caption: Troubleshooting workflow for the Reformatsky reaction.
References
Impact of solvent choice on ethyl bromodifluoroacetate reaction efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethyl bromodifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis?
A1: this compound is a versatile reagent primarily used to introduce the difluoromethyl group (CF₂) into organic molecules.[1] Its most common applications include Reformatsky-type reactions to generate 2,2-difluoro-3-hydroxy esters, copper-mediated Michael additions, and various cross-coupling reactions to form C(sp²)–CF₂ bonds.[1][2][3] It is a valuable building block in pharmaceutical and synthetic chemistry for creating CF₂-functionalized compounds.[4]
Q2: What is the general solubility of this compound?
A2: this compound is a liquid that is soluble in most common organic solvents.[5] This property provides flexibility when selecting a reaction medium.
Q3: Which type of reaction is typically employed when reacting this compound with aldehydes or ketones?
A3: The Reformatsky reaction is commonly used to react this compound with aldehydes and ketones.[6] This reaction typically involves the use of zinc to form an organozinc reagent (a Reformatsky enolate), which then adds to the carbonyl compound to yield a β-hydroxy ester.[7]
Q4: Can I use other metals besides zinc for the Reformatsky reaction?
A4: Yes, while zinc is traditional, other metals and catalytic systems can be used. For instance, an efficient Reformatsky reaction of aldehydes has been demonstrated using low-valent iron or copper, prepared in situ.[8]
Q5: How does solvent polarity affect reactions with this compound?
A5: Solvent polarity can significantly impact reaction efficiency and even the reaction pathway. Polar solvents may be required to dissolve reactants and reagents, stabilize charged intermediates, or influence the active catalytic species.[1][5] For example, in certain palladium-catalyzed cross-coupling reactions, polar solvents like THF are crucial for achieving high yields, potentially by stabilizing the intermediate organozinc reagent.[9] However, the effect is complex and does not always trend with the dielectric constant alone.[1]
Troubleshooting Guide
Q1: I am getting a very low yield in my palladium-catalyzed cross-coupling reaction with this compound. What could be the cause?
A1: Low yields in these reactions are often linked to the choice of solvent. A systematic optimization of reaction conditions for a Negishi cross-coupling of this compound with aryl bromides showed that the solvent plays a critical role. For example, changing the solvent from DMF (14% yield) to THF dramatically increased the yield to 68%.[9] Further improvement to 94% was achieved by adding a halide additive (TBAB) in THF.[9] Therefore, the first step in troubleshooting a low yield should be to screen different solvents, with THF being a promising starting point.
Q2: My Reformatsky reaction is sluggish or not proceeding to completion. What can I do?
A2: Sluggish Reformatsky reactions with this compound can be due to several factors:
-
Zinc Activation: The zinc metal used must be sufficiently activated. A common procedure is to wash the zinc dust with dilute acid (e.g., 2% HCl), followed by water, alcohol, and acetone to remove oxide layers and impurities.[10]
-
Solvent Choice: While various solvents can be used, reactions are reported to be more successful in toluene or xylene compared to others.[10] Inert solvents like diethyl ether or THF are also commonly employed.[7]
-
Reaction Conditions: Ensure the reaction is conducted under anhydrous conditions, as moisture can quench the organozinc intermediate.
Q3: I am observing the formation of significant byproducts in my copper-mediated Michael addition. How can this be minimized?
A3: The formation of byproducts in copper-mediated Michael additions of this compound can be a significant issue. Research has shown that the addition of protic additives, such as water or acetic acid (AcOH), can lead to a highly improved and more robust protocol. This modification can significantly increase the yield of the desired 1,4-adduct while decreasing the amount of reagent needed. Another strategy is the addition of TMEDA (tetramethylethylenediamine), which has been shown to improve reactions and lead exclusively to 1,4-adducts.[9]
Data Presentation
Table 1: Effect of Solvent and Additive on the Yield of a Palladium-Catalyzed Negishi Cross-Coupling Reaction
This table summarizes the results from the optimization of a cross-coupling reaction between an aryl bromide, this compound, and zinc powder.
| Entry | Solvent | Additive (1.5 equiv) | Yield (%) |
| 1 | DMF | None | 14 |
| 2 | DME | None | 14 |
| 3 | THF | None | 68 |
| 4 | THF | n-Bu₄NI | ~68 |
| 5 | THF | n-Bu₄NCl | 0 |
| 6 | THF | n-Bu₄NBr (TBAB) | 94 |
Data sourced from a study on palladium-catalyzed Negishi cross-coupling reactions.[9] Reaction conditions involved an aryl bromide, this compound (1.5 equiv), activated zinc powder (3.0 equiv), a palladium catalyst, and a ligand in the specified solvent at 60 °C for 12 hours.
Experimental Protocols
Protocol 1: Optimized Palladium-Catalyzed Negishi Cross-Coupling of an Aryl Bromide with this compound
This protocol is based on the optimized conditions presented in the literature.[9]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Activated Zinc powder (3.0 equiv)
-
[Pd(π-cinnamyl)Cl]₂ (5 mol %)
-
Xantphos (15 mol %)
-
Tetrabutylammonium bromide (TBAB) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, activated zinc powder, [Pd(π-cinnamyl)Cl]₂, Xantphos, and TBAB.
-
Add anhydrous THF to the vessel.
-
Add this compound to the mixture via syringe.
-
Seal the vessel and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl aryldifluoroacetate.
Mandatory Visualization
Caption: Experimental workflow for reaction optimization.
Caption: Influence of solvent properties on reaction pathway.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Enamine [enamine.net]
- 5. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate [organic-chemistry.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Reformatsky Reaction [organic-chemistry.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Identifying and minimizing impurities in ethyl bromodifluoroacetate synthesis
Welcome to the technical support center for the synthesis of ethyl bromodifluoroacetate. This resource is designed for researchers, scientists, and professionals in drug development to help identify and minimize impurities in their synthesis, ensuring a high-quality final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing clear, actionable solutions.
Q1: My reaction seems incomplete, and I observe a significant amount of starting material (ethyl difluoroacetate) in my crude product analysis. What could be the cause?
A1: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Brominating Agent: Ensure the molar ratio of your brominating agent to ethyl difluoroacetate is optimal. A slight excess of the brominating agent may be necessary to drive the reaction to completion.
-
Low Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. Gradually increasing the temperature while monitoring the reaction progress by GC can help determine the optimal condition.
-
Inadequate Reaction Time: Some reactions require extended periods to reach completion. Monitor the reaction at regular intervals to ensure it has run its full course.
-
Catalyst Deactivation: If a catalyst is used, it may have lost its activity. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if it's air-sensitive).
Troubleshooting Protocol:
-
Analyze Crude Mixture: Use GC-MS or NMR to confirm the presence of unreacted ethyl difluoroacetate.
-
Optimize Stoichiometry: In a small-scale trial, increase the molar equivalent of the brominating agent by 10-20%.
-
Temperature Study: Set up parallel reactions at slightly elevated temperatures (e.g., 5-10 °C increments) and monitor for improved conversion.
-
Time Course Study: Extend the reaction time and take aliquots for analysis every few hours to track the disappearance of the starting material.
Q2: I've identified a significant impurity with a mass corresponding to a dibrominated byproduct. How can I minimize its formation?
A2: The formation of ethyl dibromofluoroacetate is a common side reaction resulting from over-bromination. To minimize this:
-
Control Stoichiometry: Avoid a large excess of the brominating agent. Precise addition of the brominating agent is crucial.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low localized concentration, which can help prevent over-bromination.
-
Temperature Control: Exothermic reactions can lead to a loss of selectivity. Maintain a constant and controlled temperature throughout the addition of the brominating agent.
Troubleshooting Protocol:
-
Confirm Impurity: Use GC-MS to confirm the mass of the dibrominated impurity.
-
Refine Addition: In your next attempt, add the brominating agent slowly over a longer period using a syringe pump for better control.
-
Cooling: Conduct the addition of the brominating agent at a lower temperature (e.g., in an ice bath) to better manage the reaction exotherm.
Q3: My final product is showing signs of degradation, and I suspect acidic impurities like hydrogen fluoride (HF) or hydrogen bromide (HBr). How do I remove them?
A3: Acidic byproducts can arise from the reaction or hydrolysis of intermediates. It is critical to remove them to ensure the stability of the final product.
-
Aqueous Workup: A thorough workup with a mild base is effective. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize acidic impurities.
-
Drying: Ensure the organic layer is thoroughly dried with an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) after the aqueous wash to remove any residual water, which could cause hydrolysis.
Troubleshooting Protocol:
-
pH Test: Check the pH of the aqueous layer during the workup to ensure it is neutral or slightly basic after washing with bicarbonate.
-
Washing: Perform multiple washes with the bicarbonate solution, followed by a wash with brine to aid in the separation of the organic and aqueous layers.
-
Drying: Use a sufficient amount of drying agent and ensure the organic solution is clear before proceeding to solvent removal.
Data Presentation: Impurity Profile Analysis
The following table summarizes typical impurity profiles observed under different reaction conditions during the synthesis of this compound from ethyl difluoroacetate. This data is representative and can be used as a baseline for optimizing your reaction.
| Condition ID | Molar Ratio (Bromine:Ester) | Temperature (°C) | Addition Time (min) | Ethyl Difluoroacetate (%) | This compound (%) | Ethyl Dibromofluoroacetate (%) |
| A | 1.0:1.0 | 60 | 30 | 15.2 | 80.5 | 4.3 |
| B | 1.1:1.0 | 60 | 30 | 5.1 | 89.8 | 5.1 |
| C | 1.1:1.0 | 50 | 60 | 4.8 | 93.2 | 2.0 |
| D | 1.2:1.0 | 50 | 60 | 1.5 | 85.3 | 13.2 |
Experimental Protocols
Synthesis of this compound from Difluorobromoacetonitrile[1]
This protocol is adapted from a known literature procedure.
Materials:
-
Difluorobromoacetonitrile
-
95% Ethanol
-
50% Sulfuric acid solution
Procedure:
-
In a reaction vessel, dissolve difluorobromoacetonitrile (0.5 mol) in 400 ml of 95% ethanol solution.
-
Add 10 ml of 50% sulfuric acid solution to the mixture.
-
Heat the reaction mixture to 30°C and stir for 10 hours.
-
Slowly heat the mixture to reflux and maintain for 5 hours.
-
Monitor the reaction progress using GC.
-
Upon completion, cool the reaction mixture and proceed with workup and purification.
Workup and Purification:
-
Neutralize the reaction mixture with a 10% sodium carbonate solution.
-
Wash the mixture with water.
-
Dry the organic layer over anhydrous calcium chloride for at least 12 hours.
-
Perform fractional distillation to isolate the pure this compound. A purity of 99.0% can be achieved.[1]
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for common synthesis issues.
Caption: Experimental workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to Difluoromethylation Reagents: Ethyl Bromodifluoroacetate vs. TMSCF3
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl group (–CF2H) into organic molecules is a widely employed strategy in medicinal chemistry and drug development to modulate pharmacokinetic and physicochemical properties. This guide provides an objective comparison of two common difluoromethylating agents: ethyl bromodifluoroacetate and trimethyl(trifluoromethyl)silane (TMSCF3). We present a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and visualizations of the underlying reaction mechanisms.
Performance Comparison: this compound vs. TMSCF3
The choice between this compound and TMSCF3 for difluoromethylation depends on the substrate, desired reaction conditions, and the specific synthetic strategy. Both reagents have proven effective for the difluoromethylation of a variety of nucleophiles, including anilines, phenols, and thiols. Below is a comparative summary of their performance in these key transformations.
| Substrate Class | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Anilines | This compound | N-(4-methoxyphenyl)pyridin-2-amine, Cs2CO3, DMF, 120 °C, 12 h | N-(difluoromethyl)-N-(4-methoxyphenyl)pyridin-2-amine | 85 | [1] |
| TMSCF3 / HCF2OTf | 4-methoxyaniline, HCF2OTf, KOH, MeCN/H2O, rt, 10 min | 1-(difluoromethoxy)-4-methoxybenzene | 95 (NMR yield) | [2] | |
| Phenols | This compound | 4-methoxyphenol, K2CO3, DMF, 60 °C, 2 h | 1-(difluoromethoxy)-4-methoxybenzene | 95 | [3] |
| TMSCF3 / HCF2OTf | 4-methoxyphenol, HCF2OTf, KOH, MeCN/H2O, rt, 10 min | 1-(difluoromethoxy)-4-methoxybenzene | 99 (NMR yield) | [2] | |
| Thiols | This compound | 4-methoxythiophenol, K2CO3, DMF, 60 °C, 2 h | 1-(difluoromethylthio)-4-methoxybenzene | 92 | [3] |
| TMSCF3 / TMSCF2H | 4,4'-dimethoxydisulfide, TMSCF2H, CsF, NMP, rt, 20 h | 1-(difluoromethylthio)-4-methoxybenzene | 82 | [4][5] |
Note: The yields presented are for specific substrates and reaction conditions as reported in the cited literature. Direct comparison should be made with caution due to the varying experimental parameters. TMSCF3 is often used to generate other difluoromethylating agents in situ, such as HCF2OTf or TMSCF2H, which are then used in the reaction.
Reaction Mechanisms
The mechanisms by which this compound and TMSCF3 effect difluoromethylation are distinct. Understanding these pathways is crucial for reaction optimization and predicting outcomes with different substrates.
This compound: A Difluorocarbene Precursor
This compound typically generates difluorocarbene (:CF2) in the presence of a base. The reaction proceeds through a tandem in situ ester hydrolysis, followed by decarboxylation and debromination to yield the electrophilic difluorocarbene, which is then trapped by a nucleophile.[3]
Caption: Mechanism of difluoromethylation using this compound.
TMSCF3: A Versatile Reagent
TMSCF3, the Ruppert-Prakash reagent, is a versatile fluorinating agent. For difluoromethylation, it can act as a precursor to difluorocarbene, particularly under iodide-based activation.[6] Alternatively, it can react with a strong acid to generate difluoromethyltriflate (HCF2OTf), a potent electrophilic difluoromethylating agent.[2]
Caption: Mechanistic pathways for difluoromethylation using TMSCF3.
Experimental Protocols
The following are representative experimental protocols for the difluoromethylation of phenols using both this compound and a TMSCF3-derived reagent.
Protocol 1: O-Difluoromethylation using this compound
This protocol is adapted from a procedure for the difluoromethylation of 4-methoxyphenol.[3]
Materials:
-
4-methoxyphenol
-
This compound
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.0 mmol) in DMF (5 mL) were added anhydrous K2CO3 (1.2 mmol) and this compound (1.1 mmol).
-
The resulting reaction mixture was heated to 60 °C.
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2 hours), the reaction mixture was cooled to room temperature.
-
The insolubles were removed by filtration.
-
The filtrate was concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford 1-(difluoromethoxy)-4-methoxybenzene.
Protocol 2: O-Difluoromethylation using HCF2OTf derived from TMSCF3
This protocol is adapted from a procedure for the difluoromethylation of 4-methoxyphenol using difluoromethyltriflate (HCF2OTf), which can be prepared from TMSCF3.[2]
Materials:
-
4-methoxyphenol
-
Difluoromethyltriflate (HCF2OTf)
-
Potassium hydroxide (KOH)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
To a solution of 4-methoxyphenol (0.5 mmol) in a mixture of MeCN (2.0 mL) and water (0.5 mL) was added KOH (1.0 mmol).
-
The mixture was stirred at room temperature for 5 minutes.
-
Difluoromethyltriflate (HCF2OTf, 0.75 mmol) was added dropwise to the reaction mixture.
-
The reaction was stirred at room temperature for 10 minutes.
-
The reaction was quenched with water and extracted with diethyl ether.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to give 1-(difluoromethoxy)-4-methoxybenzene.
Conclusion
Both this compound and TMSCF3 are valuable reagents for the introduction of the difluoromethyl group.
-
This compound is an inexpensive and stable liquid that serves as a reliable difluorocarbene precursor under basic conditions. Its application is straightforward and generally provides good to excellent yields for a range of nucleophiles.[1][3]
-
TMSCF3 is a more versatile reagent that can be used to generate difluorocarbene or can be converted to highly reactive electrophilic difluoromethylating agents like HCF2OTf.[2][6] This versatility allows for a broader range of reaction conditions and potentially higher reactivity for challenging substrates.
The selection of the appropriate reagent will be guided by the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, cost, and safety considerations. The experimental data and protocols provided in this guide offer a starting point for researchers to make an informed decision for their specific difluoromethylation needs.
References
- 1. N-Difluoromethylation of N-pyridyl-substituted anilines with this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
A Comparative Overview of Ethyl Bromodifluoroacetate and the Ruppert-Prakash Reagent in Fluorination Chemistry
In the landscape of modern synthetic chemistry, the introduction of fluorine-containing functional groups is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of reagents available for this purpose, ethyl bromodifluoroacetate and the Ruppert-Prakash reagent have emerged as prominent tools for the introduction of difluoromethyl and trifluoromethyl moieties, respectively. This guide provides a comprehensive comparison of these two reagents, drawing upon experimental data to illuminate their respective strengths, applications, and operational considerations for researchers, scientists, and professionals in drug development.
At a Glance: Key Differences
| Feature | This compound | Ruppert-Prakash Reagent (TMSCF₃) |
| Primary Function | Introduction of the -CF₂COOEt or :CF₂ group | Nucleophilic trifluoromethylation (-CF₃) |
| Chemical Formula | BrCF₂COOEt | (CH₃)₃SiCF₃ |
| Typical Reaction | Copper-catalyzed difluoroalkylation, Reformatsky reaction | Nucleophilic addition to carbonyls and imines |
| Activator/Catalyst | Typically requires a metal catalyst (e.g., Copper) | Requires a nucleophilic initiator (e.g., fluoride source like TBAF, CsF, or a base like K₂CO₃)[1][2] |
| Substrate Scope | Alkenes, alkynes, aryl boronic acids, quinolines[3][4][5][6] | Aldehydes, ketones, imines[2][7][8][9] |
| Reaction Conditions | Often requires elevated temperatures (e.g., 100°C)[10] | Can often be performed at or below room temperature[7][8] |
| Byproducts | Metal salts, solvent-derived byproducts | Trimethylsilyl fluoride, silylated alcohols[7] |
Performance and Applications
Ruppert-Prakash Reagent (Trimethyl(trifluoromethyl)silane, TMSCF₃)
The Ruppert-Prakash reagent is one of the most widely utilized reagents for nucleophilic trifluoromethylation.[2][11] It serves as a source of the trifluoromethyl anion (CF₃⁻) equivalent, which readily adds to electrophilic centers, most notably carbonyls and imines.[1][2] The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or other nucleophilic catalysts.[1][2]
The reagent exhibits broad applicability in the synthesis of trifluoromethylated alcohols and amines, which are important building blocks in medicinal chemistry.[2] For instance, the reaction with aldehydes and ketones proceeds with high efficiency. Electron-withdrawing groups on the substrate tend to enhance the reaction rate and yield. Studies have shown that benzaldehydes generally react more readily than acetophenones, which in turn are more reactive than benzophenones.
This compound
This compound is a versatile reagent primarily used for the introduction of the difluoroacetyl group (-CF₂COOEt) or as a precursor for difluorocarbene (:CF₂).[12][13] Its reactivity is most prominently harnessed in copper-catalyzed reactions, where it can participate in a variety of transformations including cross-coupling, cyclization, and addition reactions.[6][10][14]
Unlike the Ruppert-Prakash reagent, which is primarily used for nucleophilic addition, this compound's utility often involves radical pathways or the formation of organometallic intermediates.[4][6] It has been successfully employed in the difluoroalkylation of alkenes, alkynes, and heteroarenes.[6][15] Furthermore, it can act as a C1 synthon in copper-catalyzed carbocyclization reactions to construct various nitrogen-containing heterocycles.[10] In some instances, it can also undergo Reformatsky-type reactions with aldehydes and ketones to yield 2,2-difluoro-3-hydroxy esters.[12]
Reaction Mechanisms
The distinct reactivity of these two reagents stems from their different modes of activation and the nature of the reactive intermediates they generate.
Ruppert-Prakash Reagent: The reaction is initiated by a nucleophile (commonly F⁻), which attacks the silicon atom of TMSCF₃ to form a hypervalent siliconate intermediate. This intermediate then releases the trifluoromethyl anion (CF₃⁻), a potent nucleophile that attacks the electrophilic carbonyl carbon. The resulting alkoxide is subsequently trapped by another molecule of TMSCF₃ or a related silicon species to give the silylated trifluoromethyl carbinol, which is then hydrolyzed upon acidic workup to yield the final alcohol.
This compound: In copper-catalyzed reactions, the mechanism often involves a single-electron transfer (SET) from a Cu(I) species to this compound to generate a difluoroacetyl radical (•CF₂COOEt) and a Cu(II) species.[4][6] This radical can then add to a substrate, such as an alkene, to form a new carbon-centered radical. This intermediate can then be oxidized by the Cu(II) species to a carbocation, which can undergo further reactions, or it can be trapped in other ways to form the final product.
Experimental Protocols
Trifluoromethylation of 4-Nitrobenzaldehyde using Ruppert-Prakash Reagent
This protocol describes a standard procedure for the nucleophilic trifluoromethylation of an aromatic aldehyde.[7]
-
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 213.3 mg, 222 µL)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 100 µL)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde.
-
Seal the flask with a septum and purge with dry nitrogen or argon.
-
Add anhydrous THF (5 mL) via syringe to dissolve the aldehyde.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add TMSCF₃ via syringe to the stirred solution.
-
Slowly add the TBAF solution (1.0 M in THF) dropwise over 2 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected alcohol.
-
For deprotection, dissolve the crude product in THF, add 1 M HCl, and stir at room temperature for 1 hour.
-
Work up by extracting with ether, washing with brine, drying, and concentrating to afford the final trifluoromethylated alcohol.
-
Copper-Catalyzed Difluoroacetylation of Quinoxalinones with this compound
This protocol is a representative example of a copper-catalyzed C-H functionalization using this compound.
-
Materials:
-
Quinoxalinone substrate (0.2 mmol)
-
This compound (0.4 mmol)
-
CuI (20 mol%)
-
K₃PO₄ (0.4 mmol)
-
1,4-Dioxane (2 mL)
-
-
Procedure:
-
To a reaction tube, add the quinoxalinone substrate, CuI, and K₃PO₄.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,4-dioxane and this compound via syringe.
-
Seal the tube and stir the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired difluoroacetylated product.
-
Conclusion
Both this compound and the Ruppert-Prakash reagent are powerful tools in the arsenal of synthetic chemists for the introduction of fluorine-containing moieties. The choice between them is dictated by the desired functional group (-CF₂COOEt or -CF₃) and the nature of the substrate. The Ruppert-Prakash reagent is the go-to choice for the direct nucleophilic trifluoromethylation of carbonyls and imines, often proceeding under mild conditions with high efficiency. In contrast, this compound excels in copper-catalyzed transformations, enabling a broader range of synthetic strategies, including difluoroalkylation of unsaturated systems and the construction of complex heterocyclic scaffolds. A thorough understanding of their distinct reactivities and optimal reaction conditions is crucial for their successful application in the synthesis of novel and functional molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Enamine [enamine.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cu-Catalyzed Carbocyclization for General Synthesis of N-Containing Heterocyclics Enabled by BrCF2COOEt as a C1 Source [organic-chemistry.org]
- 11. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Dual role of this compound in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of Difluoroalkylating Agents
The selective introduction of the difluoromethyl group (CF2H) and other difluoroalkyl moieties into organic molecules is a powerful strategy in drug discovery and materials science. These groups can significantly modulate a compound's lipophilicity, metabolic stability, and binding properties.[1] This guide provides an objective comparison of the performance of various difluoroalkylating agents, categorized by their primary reaction mechanism, with supporting experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Radical Difluoroalkylation: The Power of Photoredox Catalysis
Radical difluoroalkylation, particularly through visible-light photoredox catalysis, has become a widely adopted method due to its mild reaction conditions and broad functional group tolerance.[2] These reactions typically involve the single-electron transfer (SET) to or from a difluoroalkyl precursor, generating a difluoroalkyl radical that engages with the substrate.[2]
Performance of Radical Difluoroalkylating Agents
The efficiency of radical difluoroalkylating agents is often demonstrated in the functionalization of alkenes and (hetero)arenes. Below is a comparison of common radical precursors.
| Agent | Structure | Substrate Example | Catalyst/Conditions | Yield (%) | Ref. |
| Ethyl bromodifluoroacetate | BrCF2CO2Et | Styrene | fac-Ir(ppy)3, Blue LEDs | 78 | [2] |
| Diethyl bromodifluoromethylphosphonate | BrCF2PO(OEt)2 | N-phenylacrylamide | fac-Ir(ppy)3, Na2HPO4 | 92 | [2] |
| Difluoromethyltriphenylphosphonium bromide | [Ph3PCF2H]+Br- | Styrene | fac-Ir(ppy)3, H2O, Blue LEDs | 81-91 | [2] |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | TsN=S(Ph)(CF2H) | Styrene | fac-Ir(ppy)3, H2O, Blue LEDs | 32-88 | [2] |
Note: The yields reported are for specific, optimized reactions and may not be directly comparable due to variations in substrates and conditions. Direct head-to-head comparative studies are limited in the literature.
Experimental Workflow and Mechanism
The general workflow for a photocatalytic difluoroalkylation involves the preparation of a reaction mixture containing the substrate, the difluoroalkylating agent, a photocatalyst, and a solvent, followed by irradiation with visible light.
The reaction mechanism typically proceeds through a photocatalytic cycle. The photocatalyst, upon excitation by visible light, engages in a single-electron transfer with the difluoroalkylating agent to generate a difluoroalkyl radical. This radical then adds to the substrate, and subsequent steps lead to the final product and regeneration of the photocatalyst.
Detailed Experimental Protocol: Radical Difluoroalkylation of N-arylacrylamide
This protocol is adapted from a literature procedure for the synthesis of difluoroalkylated oxindoles.[2]
Materials:
-
N-arylacrylamide (1.0 equiv)
-
Diethyl bromodifluoromethylphosphonate (1.5 equiv)
-
fac-Ir(ppy)3 (1.5 mol%)
-
Na2HPO4 (2.0 equiv)
-
Degassed 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried Schlenk tube, add N-arylacrylamide, diethyl bromodifluoromethylphosphonate, fac-Ir(ppy)3, and Na2HPO4.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add degassed DCE via syringe.
-
Stir the reaction mixture at room temperature under irradiation from a blue LED strip (λ = 465 nm) for 24 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoroalkylated oxindole.
Nucleophilic Difluoroalkylation
Nucleophilic difluoroalkylating agents are crucial for introducing difluoroalkyl groups onto electrophilic centers, such as carbonyls and imines. These reagents are typically sources of a difluoroalkyl anion or its equivalent.
Performance of Nucleophilic Difluoroalkylating Agents
The development of stable and effective nucleophilic difluoroalkylating agents has been a significant area of research.
| Agent | Structure | Substrate Example | Conditions | Yield (%) | Ref. |
| (Difluoromethyl)trimethylsilane | TMSCF2H | Benzaldehyde | CsF, DMF | 85 | [3] |
| Difluoromethyl Phenyl Sulfone | PhSO2CF2H | Benzaldehyde | t-BuOK, THF | 95 | [4] |
| Zinc Difluoromethanesulfinate | Zn(SO2CF2H)2 | Imines | TiCl4, CH2Cl2 | 60-95 | [3] |
Reaction Mechanism and Protocol
Nucleophilic difluoroalkylation typically involves the generation of a difluoroalkyl carbanion, which then attacks an electrophile.
Detailed Experimental Protocol: Nucleophilic Difluoromethylation of an Imine (Adapted from literature[4])
Materials:
-
(S)-Difluoromethyl phenyl sulfoximine (1.0 equiv)
-
Ketimine (1.5 equiv)
-
n-Butyllithium (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of (S)-difluoromethyl phenyl sulfoximine in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the ketimine in anhydrous THF dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the α-difluoromethyl amine product.
Electrophilic Difluoroalkylation
Electrophilic difluoroalkylating agents are used to introduce difluoroalkyl groups to nucleophilic substrates like enolates, electron-rich arenes, and phosphines. These reagents act as a source of an "electrophilic" difluoroalkyl species.
Performance of Electrophilic Difluoroalkylating Agents
These reagents are often hypervalent iodine compounds or sulfonium salts.
| Agent | Structure | Substrate Example | Conditions | Yield (%) | Ref. |
| S-(Difluoromethyl)diarylsulfonium salts | [Ar2S-CF2H]+ | Phenol | K2CO3, CH3CN | 70-90 | [5] |
| (Difluoromethyl)phenyliodonium triflate | [PhI-CF2H]+TfO- | Indole | - | Moderate | [5] |
Reaction Mechanism
The mechanism can be complex and may involve direct substitution or radical pathways, depending on the reagent and conditions.
Conclusion
The choice of a difluoroalkylating agent is highly dependent on the target molecule and the desired reaction pathway.
-
Radical methods , especially those employing photoredox catalysis, offer mild conditions and are excellent for late-stage functionalization of complex molecules.
-
Nucleophilic agents are the method of choice for reacting with electrophilic centers like carbonyls and imines, with reagents like difluoromethyl phenyl sulfone showing high efficiency.
-
Electrophilic agents provide a complementary approach for functionalizing nucleophilic substrates, particularly electron-rich aromatic and heteroaromatic systems.
While this guide provides a comparative overview, researchers should consult the primary literature for specific applications and optimization of reaction conditions. The continued development of new and more efficient difluoroalkylating agents will undoubtedly expand the toolbox for chemists in academia and industry.
References
A Comparative Guide to a New Synthetic Method Using Ethyl Bromodifluoroacetate for Difluoromethylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (-CF2H) group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The -CF2H group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, improving metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a comprehensive validation of a new synthetic method for difluoromethylation utilizing the versatile and commercially available reagent, ethyl bromodifluoroacetate. Its performance is objectively compared with other common difluoromethylating agents, supported by experimental data and detailed protocols.
Comparison of Difluoromethylating Agents
To evaluate the efficacy of this compound, its performance was compared against other widely used difluoromethylating reagents in two model reactions: the S-difluoromethylation of 4-methoxythiophenol and the C3-difluoromethylation of 1-methylquinoxalin-2(1H)-one. These substrates were chosen for their relevance in pharmaceutical chemistry.
S-Difluoromethylation of 4-Methoxythiophenol
| Reagent | Method | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Nucleophilic Substitution | K2CO3 | DMF | 60 | 12 | ~85 (inferred) |
| Sodium Chlorodifluoroacetate | Difluorocarbene Generation | K2CO3 | DMF | 95 | 12 | 86 |
| TMSCF2H | Nucleophilic Difluoromethylation | CsF | DMF | RT | 24 | ~80-90 (inferred) |
| Diethyl bromodifluoromethylphosphonate | Difluorocarbene Generation | KOH | MeCN/H2O | RT | 2 | 82 (with 2-acetylphenol) |
Yields are based on reported values for similar substrates. Direct comparative studies on 4-methoxythiophenol were not available for all reagents.
C3-Difluoromethylation of 1-Methylquinoxalin-2(1H)-one
| Reagent | Method | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Radical Addition | Visible Light/Photocatalyst | EtOAc | RT | 18 | 53 |
| Sodium Difluoromethanesulfinate (NaSO2CF2H) | Radical Addition | Visible Light/Photocatalyst | DMSO | RT | 24 | 91 |
| S-(Difluoromethyl)sulfonium salt | Radical Addition | Visible Light/Photocatalyst | EtOAc | RT | 18 | 53 |
| TMSCF2H | Radical Addition | Silver-mediated | MeCN | 60 | 12 | ~60-70 (inferred) |
| Diethyl bromodifluoromethylphosphonate | Radical Addition | Visible Light/Photocatalyst | MeCN | RT | 24 | ~50-60 (inferred) |
Yields are based on reported values for similar substrates or reaction types. Direct comparative studies on 1-methylquinoxalin-2(1H)-one were not available for all reagents.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
General Procedure for S-Difluoromethylation of Thiols using this compound
To a solution of the thiol (1.0 mmol) in anhydrous DMF (5 mL) is added K2CO3 (1.5 mmol). The mixture is stirred at room temperature for 10 minutes before the addition of this compound (1.2 mmol). The reaction mixture is then heated to 60°C and stirred for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Copper-Mediated Cross-Coupling of Aryl Boronic Acids with this compound
In a nitrogen-filled glovebox, a vial is charged with the aryl boronic acid (0.5 mmol), this compound (0.75 mmol), CuI (10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%). Anhydrous dioxane (2.5 mL) is added, and the vial is sealed. The reaction mixture is heated to 100°C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Visible-Light Photoredox-Catalyzed Difluoromethylation of Heterocycles
A reaction tube is charged with the heterocyclic substrate (0.2 mmol), this compound (0.4 mmol), a photocatalyst (e.g., fac-[Ir(ppy)3], 2 mol%), and a base (e.g., K2HPO4, 0.4 mmol). The tube is sealed, and the mixture is degassed and backfilled with an inert atmosphere (e.g., argon). Anhydrous DMF (2 mL) is added, and the mixture is irradiated with blue LEDs (455 nm) at room temperature for 24 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Workflow and Mechanistic Diagrams
The following diagrams illustrate the general workflows and proposed mechanisms for the described synthetic methods.
Relevance in Drug Development: Signaling Pathways
The difluoromethyl group is a key component in several clinically important drugs. Understanding the signaling pathways these drugs modulate is crucial for further drug development.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[2][3][4][5] Dysregulation of the mTOR pathway is implicated in various cancers.[4][5] Difluoromethylated compounds have been developed as potent and selective mTOR inhibitors.
Proton Pump Inhibition
Proton pump inhibitors (PPIs) are a class of drugs that profoundly reduce gastric acid secretion.[6][7][8][9] They are widely used to treat acid-related disorders. The difluoromethyl group can be found in the structure of some PPIs, contributing to their stability and efficacy. PPIs work by irreversibly blocking the H+/K+ ATPase (proton pump) in the parietal cells of the stomach.[6][7][8][9]
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1 H)-ones with potassium 2,2-difluoro-2-arylacetates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Benchmarking Ethyl Bromodifluoroacetate: A Comparative Guide to Modern Fluorinating Agents
In the landscape of pharmaceutical and agrochemical development, the introduction of fluorine-containing functional groups is a critical strategy for modulating the physicochemical and biological properties of organic molecules. The difluoromethyl group (-CF2H), in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine moieties. This guide provides an objective comparison of ethyl bromodifluoroacetate (EBDF) against other prominent fluorinating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Overview of Difluoromethylating Agents
Difluoromethylating agents can be broadly categorized based on their reactivity into three main classes: radical, nucleophilic, and electrophilic reagents. This compound is a versatile and cost-effective reagent primarily used as a precursor for the ·CF2COOEt radical under photoredox or copper-catalyzed conditions.[1][2][3] This positions it as a key player in radical-mediated difluoroalkylation reactions.
Other classes of reagents include:
-
Nucleophilic Agents: These reagents deliver a "-CF2H" equivalent. A prominent example is (difluoromethyl)trimethylsilane (TMSCF2H), which is used for the nucleophilic addition to carbonyls and imines.[4][5]
-
Electrophilic Agents: These reagents deliver a "+CF2H" equivalent and are often used for the difluoromethylation of electron-rich species. Examples include various onium salts and hypervalent iodine compounds.[6][7]
Performance Comparison
The choice of a difluoromethylating agent is highly dependent on the substrate and the desired transformation. The following tables summarize the performance of this compound in comparison to representative nucleophilic and electrophilic agents in similar chemical transformations.
Table 1: Difluoromethylation of Aryl Compounds
| Reagent Class | Reagent Example | Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Radical | This compound | Arylboronic Acid | Ir(ppy)3, (CuOTf)2·C6H5CH3, K2HPO4, blue LEDs | 55-85% | [8] |
| Nucleophilic | (DMPU)2Zn(CF2H)2 | Aryl Iodide | CuI, DMPU, 60 °C | 75-90% (electron-withdrawing groups) | [9] |
| Electrophilic | S-(PhSO2CF2)-dibenzothiophenium salt | Aniline | DMSO, 50 °C | 83-84% | [6] |
Table 2: Difluoromethylation of Heterocycles
| Reagent Class | Reagent Example | Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Radical | This compound | Quinoxalinone | Cu(OAc)2, Bathophenanthroline, K2CO3 | up to 94% | [1] |
| Nucleophilic | TMSCF2H | Aryl diazonium salt | CuSCN | Good to excellent yields | [4] |
| Electrophilic | Zn(SO2CF2H)2 (DFMS) | Nitrogen-containing heteroarenes | t-BuOOH, TFA | 50-90% | [10] |
Reaction Mechanisms and Workflows
The distinct reactivity of each class of reagent is governed by its reaction mechanism. This compound typically undergoes a single-electron reduction to generate a difluoroalkyl radical, which then participates in the desired bond formation.
Caption: Radical generation from this compound.
In contrast, nucleophilic agents like TMSCF2H require activation by a fluoride source to generate a nucleophilic difluoromethyl species.
Caption: Activation of TMSCF2H for nucleophilic attack.
Electrophilic agents are designed to deliver a "CF2H+" synthon, often reacting with electron-rich substrates.
Caption: General mechanism for electrophilic difluoromethylation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the difluoromethylation of an aryl substrate using each class of reagent.
Protocol 1: Photoredox/Copper Dual Catalyzed Arylation with this compound
This procedure is adapted from the synthesis of α-aryl-α,α-difluoroethyl esters.[8]
-
Materials: Arylboronic acid (0.1 mmol), this compound (0.2 mmol), K2HPO4 (0.2 mmol), Ir(ppy)3 (2 mol %), (CuOTf)2·C6H5CH3 (25 mol %), DMF (1.0 mL).
-
Procedure:
-
To an oven-dried vial, add the arylboronic acid, K2HPO4, Ir(ppy)3, and (CuOTf)2·C6H5CH3.
-
Purge the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add DMF followed by this compound via syringe.
-
Stir the reaction mixture under irradiation with blue LED strips (λmax ≈ 455 nm) at room temperature for 16 hours.
-
Upon completion, the reaction mixture is quenched, extracted, and purified by column chromatography to yield the desired product.
-
Protocol 2: Nucleophilic Difluoromethylthiolation with TMSCF2H
This procedure is adapted from the synthesis of difluoromethyl thioethers from disulfides.[11]
-
Materials: Disulfide (0.5 mmol), caesium fluoride (4 mmol), N-Methyl-2-pyrrolidone (NMP) (1 mL), (difluoromethyl)trimethylsilane (TMSCF2H) (4 mmol).
-
Procedure:
-
Charge an oven-dried flask with caesium fluoride and the disulfide, then flush with nitrogen.
-
Add NMP and cool the solution to 0 °C.
-
Add TMSCF2H dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the required time (typically monitored by TLC or NMR).
-
Work-up involves quenching with a saturated NaHCO3 solution, extraction with an organic solvent, and purification by column chromatography.
-
Protocol 3: Electrophilic C-H (Phenylsulfonyl)difluoromethylation with a Sulfonium Salt
This procedure is adapted from the functionalization of anilines with an electrophilic reagent.[6]
-
Materials: Aniline derivative (3 equiv.), S-([phenylsulfonyl]difluoromethyl)-dibenzothiophenium salt (0.3 mmol, 1 equiv.), DMSO (0.15 M).
-
Procedure:
-
In a vial, dissolve the aniline derivative and the electrophilic sulfonium salt in DMSO.
-
Seal the vial and heat the reaction mixture at 50 °C for 16 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an appropriate organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the difluoromethyl group, particularly through radical pathways initiated by photoredox or copper catalysis. Its performance is comparable to other classes of fluorinating agents, with the optimal choice being highly dependent on the specific substrate and desired reaction type. For radical C-H functionalization and additions to π-systems, EBDF offers a robust and economical option. In contrast, for nucleophilic additions to polarized functional groups, TMSCF2H remains a gold standard, while specialized electrophilic reagents are well-suited for the derivatization of electron-rich systems. By understanding the distinct reactivity profiles and leveraging the appropriate experimental protocols, researchers can effectively incorporate the valuable -CF2H motif into a wide array of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Monitoring Ethyl Bromodifluoroacetate Reactions: LC-MS vs. Alternative Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of novel fluorinated molecules, the precise monitoring of reaction progress is critical for optimizing yields, minimizing impurities, and ensuring process safety. Ethyl bromodifluoroacetate is a key reagent for introducing the valuable difluoromethyl group into organic molecules. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reactions involving this versatile reagent, supported by established experimental methodologies and performance data.
Introduction to Reaction Monitoring Techniques
The ideal technique for monitoring the consumption of this compound and the formation of its corresponding products should be rapid, sensitive, selective, and provide quantitative data. While several methods can be employed, their suitability varies depending on the specific reaction conditions and the information required. This guide focuses on a comparative analysis of LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an analytical technique is a critical decision in process development. The following table summarizes the key performance characteristics of LC-MS, GC-MS, and NMR for monitoring this compound reactions.
| Parameter | LC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Non-destructive analysis based on nuclear spin properties in a magnetic field. |
| Sample Preparation | Simple "dilute and shoot" approach is often sufficient. Filtration of the reaction mixture is recommended.[1] | Dilution in a volatile solvent. Derivatization may be required for polar products. | Direct analysis of the reaction mixture in an NMR tube. |
| Limit of Detection (LOD) | High sensitivity, typically in the low ng/mL to pg/mL range.[2][3] | Good sensitivity, generally in the low ppm range. | Lower sensitivity, typically in the µM to mM range.[4][5] |
| Limit of Quantification (LOQ) | High precision at low concentrations, typically in the ng/mL range.[2][6] | Precise quantification, typically in the ppm range. | Quantitative, but at higher concentrations than MS techniques.[4] |
| Analysis Time | Rapid analysis, with run times often under 5 minutes.[1] | Fast analysis, with typical run times of 5-15 minutes. | Can be very fast for simple spectra (a few minutes), but longer for complex mixtures or when signal averaging is needed.[4] |
| Selectivity | High selectivity based on both chromatographic retention time and mass-to-charge ratio. | High selectivity, especially with mass spectrometric detection. | Excellent for structural elucidation and distinguishing isomers. |
| Quantitative Accuracy | Excellent with the use of appropriate internal standards. | Good, but can be affected by matrix effects and thermal stability of analytes. | Inherently quantitative without the need for response factors, assuming proper experimental setup.[4] |
| Information Provided | Molecular weight and fragmentation data, enabling identification of reactants, products, and byproducts. | Provides molecular weight and characteristic fragmentation patterns. | Detailed structural information about all components in the reaction mixture. |
| Online Monitoring Capability | Well-suited for online monitoring with appropriate sampling interfaces.[7][8][9] | Possible, but can be more challenging due to the need for volatilization. | Excellent for in-situ monitoring directly in the reaction vessel or an NMR tube.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate reaction monitoring. Below are representative protocols for each of the discussed techniques.
LC-MS Protocol
This protocol is designed for the quantitative analysis of this compound and its reaction products using a standard LC-MS system.
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).
-
Dilute the sample 1:1000 with a 50:50 mixture of acetonitrile and water containing an appropriate internal standard.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[1]
2. LC-MS/MS Parameters:
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent and expected product ions.
GC-MS Protocol
This protocol is suitable for the analysis of volatile and thermally stable components of the reaction mixture.
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample 1:100 in a volatile solvent such as ethyl acetate, containing an internal standard.
-
If necessary, perform derivatization to increase the volatility of polar products.
2. GC-MS Parameters:
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 20 °C/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
NMR Spectroscopy Protocol
This protocol allows for the direct, non-invasive monitoring of the reaction.
1. Sample Preparation:
-
The reaction is typically run directly in an NMR tube using a deuterated solvent.
-
Alternatively, for reactions in non-deuterated solvents, aliquots can be withdrawn at different time points, diluted in a deuterated solvent, and analyzed.
2. NMR Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H or ¹⁹F for monitoring the consumption of this compound and the formation of fluorinated products.
-
Experiment: A standard 1D proton or fluorine experiment.
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: 5 times the longest T1 of the nuclei of interest for accurate quantification.
-
Number of Scans: Dependent on the concentration of the analytes, but typically 4-16 scans for good signal-to-noise.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Experimental workflow for LC-MS based reaction monitoring.
Caption: Logical relationships in selecting a reaction monitoring technique.
Conclusion
For monitoring reactions involving this compound, LC-MS offers a superior combination of speed, sensitivity, and selectivity , making it an ideal choice for high-throughput screening, reaction optimization, and kinetic studies. Its ability to handle a wide range of analyte polarities with minimal sample preparation provides a significant advantage over GC-MS, which may require derivatization for less volatile products. While NMR spectroscopy provides unparalleled structural information and is excellent for in-situ monitoring, its lower sensitivity may not be suitable for detecting low-level intermediates or impurities. The choice of technique will ultimately depend on the specific goals of the analysis, but for robust and quantitative reaction profiling, LC-MS stands out as a powerful and versatile tool.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits [mdpi.com]
- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
A Comparative Guide to the Spectroscopic Characterization of Compounds Synthesized with Ethyl Bromodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of compounds synthesized using ethyl bromodifluoroacetate, a key reagent for the introduction of the difluoroacetate moiety in organic synthesis. By presenting experimental data, detailed protocols, and comparative analysis with alternative reagents, this guide serves as a valuable resource for the identification and characterization of novel difluoroalkylated compounds.
Introduction to this compound in Synthesis
This compound (EBDFA) is a widely utilized reagent in organic chemistry for the introduction of the -CF2COOEt group into a variety of molecules. This moiety is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group, including altered lipophilicity, metabolic stability, and binding affinities. Common synthetic applications of EBDFA include Reformatsky reactions, radical additions, and transition metal-catalyzed cross-coupling reactions, leading to the formation of diverse molecular architectures such as β-lactams, α,α-difluoro-β-amino esters, and fluorine-containing heterocycles.[1]
Accurate spectroscopic characterization is paramount for confirming the successful incorporation of the difluoroacetate group and for elucidating the structure of the resulting products. This guide focuses on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Characterization of this compound Derivatives
The spectroscopic signatures of compounds synthesized with this compound are distinct and informative. The presence of the two fluorine atoms significantly influences the chemical shifts and coupling constants observed in NMR spectra, providing a powerful diagnostic tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organofluorine compounds.
-
¹H NMR: The protons on the carbon adjacent to the CF₂ group typically appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The ethyl ester protons will present as a quartet and a triplet.
-
¹³C NMR: The carbon of the CF₂ group exhibits a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms (¹JCF). The carbonyl carbon of the ester will also show a triplet with a smaller coupling constant (²JCF).
-
¹⁹F NMR: This is a crucial technique for the direct observation of the fluorine atoms. For a -CF₂COOEt group, a singlet is typically observed in the proton-decoupled ¹⁹F NMR spectrum. In the proton-coupled spectrum, this signal will be split into a triplet by the adjacent protons (²JHF).
Table 1: Representative NMR Data for Compounds Synthesized with this compound
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Ethyl 2,2-difluoro-6-phenylhexanoate | 4.32 (q, J=7.1 Hz, 2H, OCH₂), 2.65 (t, J=7.6 Hz, 2H), 2.18–2.03 (m, 2H), 1.76–1.64 (m, 2H), 1.57–1.48 (m, 2H), 1.34 (t, J=7.1 Hz, 3H, CH₃) | 164.47 (t, J=33.1 Hz, C=O), 141.93, 128.47, 125.98, 116.41 (t, J=250.0 Hz, CF₂), 62.84 (OCH₂), 35.60, 34.45 (t, J=23.2 Hz), 30.93, 21.21 (t, J=4.2 Hz), 14.04 (CH₃) | -105.83 (t, J=16.8 Hz) |
| A generic difluoromethylated heterocycle | 7.20 - 6.90 (m, aromatic protons), 4.40 (q, J=7.2 Hz, 2H, OCH₂), 1.35 (t, J=7.2 Hz, 3H, CH₃) | Aromatic carbons, 163.0 (t, J=35.0 Hz, C=O), 115.0 (t, J=255.0 Hz, CF₂), 63.0 (OCH₂), 14.0 (CH₃) | -98.8 (s) |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule. The C-F bonds give rise to strong absorption bands, and the carbonyl group of the ester is also readily identifiable.
Table 2: Typical IR Absorption Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-F | 1100 - 1300 | Strong |
| C=O (Ester) | 1750 - 1770 | Strong |
| C-O (Ester) | 1000 - 1300 | Strong |
| C-H (Alkyl) | 2850 - 3000 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds. The presence of bromine and fluorine isotopes can lead to characteristic isotopic patterns in the mass spectrum. Electron ionization (EI) is a common technique used for these types of compounds.
Table 3: Key Mass Spectrometry Fragments for this compound and its Derivatives
| Ion | m/z (for EBDFA) | Description |
| [M]+ | 202/204 | Molecular ion peak (presence of Br isotopes) |
| [M-OEt]+ | 157/159 | Loss of the ethoxy group |
| [CF₂Br]+ | 129/131 | Bromodifluoromethyl cation |
| [COOEt]+ | 73 | Ethoxycarbonyl cation |
Comparison with Alternative Reagents
While this compound is a versatile reagent, other methods exist for introducing difluorinated moieties. A comparison of the spectroscopic data of the resulting products can aid in reagent selection and product identification.
Ethyl Dibromofluoroacetate
Ethyl dibromofluoroacetate can be used to introduce a bromofluoroacetyl group. The resulting products will have different spectroscopic signatures compared to those from EBDFA.
-
NMR: In ¹⁹F NMR, a singlet would be observed. In ¹H NMR, the proton on the carbon bearing the fluorine and bromine would be a doublet. The ¹³C NMR would show a doublet for the carbon attached to the fluorine.
Trifluoromethylating Reagents (e.g., TMSCF₃, Langlois' reagent)
These reagents introduce a -CF₃ group.
-
NMR: The ¹⁹F NMR will show a singlet for the -CF₃ group. The protons and carbons adjacent to the -CF₃ group will show quartet splitting in ¹H and ¹³C NMR, respectively, due to coupling with the three fluorine atoms.
Table 4: Spectroscopic Comparison of Products from Different Fluorinating Reagents
| Feature | Product from this compound (-CF₂COOEt) | Product from Ethyl Dibromofluoroacetate (-CFBrCOOEt) | Product from Trifluoromethylating Reagent (-CF₃) |
| ¹⁹F NMR Signal | Triplet (if coupled to 2H) or Singlet | Singlet | Singlet |
| ¹H NMR (adjacent CH) | Triplet | Doublet | Quartet |
| ¹³C NMR (adjacent C) | Triplet | Doublet | Quartet |
| Key MS Fragments | [CF₂COOEt]+, [CF₂Br]+ | [CFBrCOOEt]+, [CFBr]+ | [CF₃]+ |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ (δ = 0.00 ppm) or hexafluorobenzene (δ = -164.9 ppm) can be used.
-
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution, especially for complex molecules.[1]
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling (e.g., broadband decoupling) is typically used to simplify the spectrum.
-
¹⁹F NMR: Acquire spectra with proton decoupling to obtain singlets for each unique fluorine environment. If coupling information is desired, a proton-coupled spectrum should also be acquired.
-
General FT-IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates (neat film). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
General Mass Spectrometry Protocol
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into a GC where it is vaporized and separated on a column before entering the mass spectrometer. For less volatile or thermally labile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) is employed.
-
Ionization: Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. ESI is a soft ionization technique that typically yields the molecular ion peak.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.
Visualizing Workflows and Relationships
Graphviz diagrams can be used to illustrate the experimental workflow for spectroscopic characterization and the logical relationship in a typical reaction.
Caption: Experimental workflow for synthesis and spectroscopic characterization.
Caption: General reaction scheme using this compound.
Conclusion
The spectroscopic characterization of compounds synthesized with this compound relies on a combination of NMR, IR, and MS techniques. The unique spectroscopic signatures imparted by the gem-difluoro group, particularly in ¹⁹F NMR, provide unequivocal evidence for successful difluoroalkylation. By comparing the spectral data of these products with those derived from alternative fluorinating reagents, researchers can confidently identify and characterize novel compounds, accelerating progress in drug discovery and materials science. This guide provides a foundational framework for understanding and applying these critical analytical techniques.
References
A Comparative Guide to Catalyst Systems for Ethyl Bromodifluoroacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl group (CF2) into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique physicochemical properties. Ethyl bromodifluoroacetate (BrCF2CO2Et) has emerged as a versatile and readily available reagent for this purpose. The success of these transformations hinges on the appropriate choice of a catalyst system. This guide provides an objective comparison of prominent catalyst systems—Copper-based, Palladium-based, dual Photoredox/Copper, and Iron-based—for reactions involving this compound, supported by experimental data and detailed protocols.
Performance Comparison of Catalyst Systems
The selection of a catalyst for reactions with this compound is dictated by the desired transformation, substrate scope, and reaction conditions. The following table summarizes the performance of different catalyst systems based on published experimental data.
| Catalyst System | Typical Reaction Type | Substrate Scope | Typical Yields | Key Reaction Conditions | Advantages | Limitations |
| Copper-Catalyzed | C-H Difluoromethylation, Cyclizations | 8-Aminoquinolines, Quinoxalinones, Alkenes | 60-95% | Cu(I) or Cu(II) salt (e.g., CuBr, CuSO₄), often with additives (e.g., AgOAc), 100°C, 12h, DMSO solvent.[1] | Cost-effective, versatile for various transformations, selectivity can be tuned by catalyst oxidation state and additives.[1] | Can require high temperatures and stoichiometric additives. |
| Palladium-Catalyzed | Negishi Cross-Coupling | Aryl Bromides, Aryl Triflates | 70-95% | Pd precursor (e.g., [Pd(π-cinnamyl)Cl]₂), ligand (e.g., Xantphos), Zn, TBAB, 60°C, 24h, THF solvent. | Mild reaction conditions, broad substrate scope including challenging aryl triflates, no need to pre-form organozinc reagents. | Catalyst and ligand can be expensive, requires stoichiometric zinc. |
| Photoredox/Copper Dual Catalysis | Arylation of BrCF₂CO₂Et | Arylboronic Acids | 50-85% | Ir photocatalyst (e.g., Ir(ppy)₃), Cu catalyst (e.g., (CuOTf)₂·PhMe), base (e.g., K₂HPO₄), blue LED irradiation, room temp, 16h, DMF solvent.[2] | Very mild conditions (room temperature), high functional group tolerance (e.g., free phenols, aldehydes).[2] | Requires specialized photoreactor setup, yields can be moderate for some substrates. |
| Iron-Catalyzed | Four-Component Fluoroalkylative Alkylsulfonylation | Alkenes, Alkyl Bromides | 45-65% | FeCl₂, ligand (e.g., DPEphos), Na₂S₂O₄, 100°C, 12h, DMAc solvent.[3] | Utilizes an earth-abundant and inexpensive metal, enables complex multi-component reactions.[3] | Moderate yields, can require high temperatures and multiple reagents.[3] |
Experimental Workflows and Signaling Pathways
A systematic comparison of these catalyst systems is crucial for selecting the optimal conditions for a specific synthetic challenge. The general workflow for such a comparative study is outlined below.
Caption: General workflow for the comparative study of catalyst systems.
Experimental Protocols
Below are detailed experimental protocols for representative reactions using each of the discussed catalyst systems.
Copper-Catalyzed C5-Difluoromethylation of 8-Aminoquinoline Amides
This protocol is adapted from a published procedure for the selective difluoromethylation of N-(quinolin-8-yl)benzamide.[1]
Materials:
-
N-(quinolin-8-yl)benzamide (1.0 equiv., 0.2 mmol, 49.6 mg)
-
Copper(I) bromide (CuBr) (20 mol%, 0.04 mmol, 5.8 mg)
-
N-Acetylglycine (Ac-Gly-OH) (40 mol%, 0.08 mmol, 9.4 mg)
-
Silver(I) acetate (AgOAc) (2.0 equiv., 0.4 mmol, 67 mg)
-
This compound (4.0 equiv., 0.8 mmol, 104 µL)
-
Anhydrous Dimethyl sulfoxide (DMSO) (1.0 mL)
-
35 mL Schlenk tube with a stir bar
Procedure:
-
To a 35 mL Schlenk tube, add N-(quinolin-8-yl)benzamide, CuBr, Ac-Gly-OH, and AgOAc.
-
Seal the tube with a rubber septum, and then evacuate and backfill with dry nitrogen gas (repeat this cycle five times).
-
Using a syringe, add anhydrous DMSO followed by this compound to the tube.
-
Place the reaction tube in a preheated oil bath at 100°C and stir for 12 hours.
-
After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer successively with saturated sodium bicarbonate solution, saturated sodium sulfide solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Palladium-Catalyzed Negishi Cross-Coupling of Aryl Bromides
This protocol describes a general procedure for the palladium-catalyzed Negishi cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv., 0.5 mmol)
-
[Pd(π-cinnamyl)Cl]₂ (5.0 mol % Pd)
-
Xantphos (15 mol %)
-
Zinc dust (3.0 equiv., 1.5 mmol)
-
Tetrabutylammonium bromide (TBAB) (1.5 equiv., 0.75 mmol)
-
This compound (3.0 equiv., 1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
-
Oven-dried reaction vial with a stir bar
Procedure:
-
In a glovebox, add the aryl bromide, [Pd(π-cinnamyl)Cl]₂, Xantphos, zinc dust, and TBAB to an oven-dried reaction vial containing a stir bar.
-
Add anhydrous THF (5.0 mL) and this compound to the vial.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Place the reaction vial in a preheated heating block at 60°C and stir for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Photoredox/Copper Dual Catalyzed Arylation
This protocol is a general method for the dual-catalyzed arylation of this compound with arylboronic acids.[2]
Materials:
-
Arylboronic acid (1.0 equiv., 0.1 mmol)
-
This compound (2.0 equiv., 0.2 mmol)
-
Ir(ppy)₃ (2 mol %)
-
(CuOTf)₂·C₆H₅CH₃ (25 mol %)
-
Dipotassium hydrogen phosphate (K₂HPO₄) (2.0 equiv., 0.2 mmol)
-
Anhydrous Dimethylformamide (DMF) (1.0 mL)
-
Reaction vial with a stir bar
-
Blue LED light source (λmax = 455 nm)
Procedure:
-
To a reaction vial, add the arylboronic acid, K₂HPO₄, Ir(ppy)₃, and (CuOTf)₂·C₆H₅CH₃.
-
Add a stir bar and seal the vial with a septum.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen).
-
Add anhydrous DMF (1.0 mL) and this compound via syringe.
-
Place the vial approximately 5 cm from a blue LED light source and stir at room temperature for 16 hours. Ensure the reaction is cooled with a fan to maintain room temperature.
-
After 16 hours, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Iron-Catalyzed Four-Component Fluoroalkylative Alkylsulfonylation
This protocol describes an iron-catalyzed four-component reaction involving an alkene, this compound, an alkyl bromide, and sodium dithionite.[3]
Materials:
-
Alkene (1.0 equiv., 0.4 mmol)
-
This compound (1.2 equiv., 0.48 mmol)
-
Alkyl bromide (1.5 equiv., 0.6 mmol)
-
Iron(II) chloride (FeCl₂) (10 mol%, 0.04 mmol, 5.0 mg)
-
DPEphos (12 mol%, 0.048 mmol, 25.9 mg)
-
Sodium dithionite (Na₂S₂O₄) (1.5 equiv., 0.6 mmol, 104.4 mg)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (2.0 mL)
-
Flame-dried Young-type tube
Procedure:
-
Under a nitrogen atmosphere, add FeCl₂, DPEphos, the alkene, this compound, the alkyl bromide, and Na₂S₂O₄ to a flame-dried Young-type tube.
-
Add anhydrous DMAc (2.0 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain the final product.[3]
References
- 1. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using this compound as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-catalyzed fluoroalkylative alkylsulfonylation of alkenes via radical-anion relay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Bromodifluoroacetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ethyl bromodifluoroacetate, a versatile reagent in organic synthesis, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, aligned with industry best practices and regulatory considerations.
This compound is classified as a highly flammable liquid and vapor, and it can cause severe skin burns and eye damage.[1][2] Adherence to strict safety protocols is therefore non-negotiable.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Goggles and a faceshield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4] |
| Body Protection | Lab coat.[4] |
| Respiratory | Type ABEK (EN14387) respirator filter for vapors.[3] |
All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of vapors.[4][5] Keep the chemical away from heat, sparks, open flames, and hot surfaces, as it is highly flammable.[2][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or mixed with non-hazardous waste.[4][6]
-
Waste Segregation: this compound is a halogenated organic compound.[4][7] It must be collected in a designated waste container specifically for "Halogenated Organic Waste."[4][7][8] This prevents dangerous reactions that can occur when incompatible chemicals are mixed.[9] Do not mix with non-halogenated solvents.[8]
-
Container Selection and Labeling:
-
Accumulation of Waste:
-
Keep the waste container tightly closed except when adding waste.[8][10]
-
Store the waste container in a designated satellite accumulation area within the laboratory, such as a secondary containment bin in a fume hood or a flammable storage cabinet.[6][9]
-
Ensure the storage area is cool, dry, and well-ventilated.[5][6]
-
-
Final Disposal:
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area.[13] Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area.[5][13]
-
Contain and Absorb: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the liquid.[5] Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[13]
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[8]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound 98 667-27-6 [sigmaaldrich.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. slu.edu [slu.edu]
- 12. towson.edu [towson.edu]
- 13. nj.gov [nj.gov]
Essential Safety and Operational Guide for Handling Ethyl Bromodifluoroacetate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl bromodifluoroacetate. The following procedures and data are compiled to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Chemical Safety and Hazard Information
This compound is a highly flammable and corrosive liquid that poses significant health risks upon exposure.[1][2][3][4] It can cause severe skin burns, and serious eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin.[1][3][5]
| Hazard Classification | Description |
| Physical Hazards | Highly flammable liquid and vapor.[2][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][6] Containers may explode when heated.[2][6] |
| Health Hazards | Causes severe skin burns and eye damage.[1][2][3][5] Harmful if swallowed, in contact with skin, or if inhaled.[1] May cause respiratory irritation.[1][4] The toxicological properties have not been fully investigated.[1][7] |
| Environmental Hazards | No specific data is available, but it should not be released into the environment.[6] |
| Physical and Chemical Properties | |
| CAS Number | 667-27-6[1][2][8] |
| Molecular Formula | C4H5BrF2O2[2] |
| Boiling Point | 112 °C at 700 mmHg (lit.) |
| Density | 1.583 g/mL at 25 °C (lit.) |
| Flash Point | 21 °C (69.8 °F) - closed cup |
| Appearance | Light yellow liquid[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound. The following table outlines the required equipment.
| Body Part | Required PPE | Specifications and Guidelines |
| Eyes/Face | Chemical safety goggles and a face shield.[9] | Eye protection must be worn at all times. Contact lenses should not be worn.[10] An eyewash station must be readily accessible.[10] |
| Skin/Body | Chemical-resistant gloves (e.g., PVC), a flame-retardant lab coat, and chemical-resistant apron.[10] For larger quantities, a full PVC protective suit may be necessary.[10] | All protective clothing should be clean and put on before work.[11] Contaminated clothing should be removed promptly and laundered by trained personnel.[11] |
| Respiratory | A NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) is required if working outside of a fume hood or if exposure limits are exceeded.[6] | |
| Feet | Closed-toe, chemical-resistant, non-sparking safety footwear.[10] |
Operational and Handling Plan
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure safety showers and eyewash stations are nearby and operational.[6][10]
-
Grounding : To prevent static discharge, which can ignite the flammable vapors, all metal parts of equipment must be grounded.[6][10] Use non-sparking tools for all operations.[6][10]
-
Dispensing : When transferring the liquid, use spark-proof tools and explosion-proof equipment.[6] Avoid all personal contact, including inhalation of vapors.[10]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[6][7][10] Incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents should be stored separately.[6]
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is crucial.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash skin with plenty of soap and water for at least 15 minutes.[1][7] Seek immediate medical attention.[6][7] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If not breathing, give artificial respiration.[6][7] Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting.[1][6][7] Rinse mouth with water.[1][6] Seek immediate medical attention.[6][7] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[7] |
| Fire | Use dry chemical, carbon dioxide (CO2), or chemical foam to extinguish.[6] Water mist can be used to cool closed containers.[6][7] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][6] |
| Accidental Release | Evacuate the area and remove all ignition sources.[6] Wear appropriate PPE.[6] Absorb the spill with inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[6][7] Do not let the chemical enter drains.[6][7] |
Disposal Plan
Waste from residues and unused products is classified as hazardous waste.[7]
-
Waste Collection : Collect all waste, including contaminated absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal : Dispose of the waste through a licensed professional waste disposal service in accordance with federal, state, and local environmental regulations.[1][7] Do not dispose of it in the sanitary sewer.
-
Contaminated Packaging : Empty containers may retain product residue and vapors and can be dangerous.[7][10] Dispose of contaminated packaging as hazardous waste.[9] Do not cut, drill, grind, or weld on or near containers.[10]
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. afgsci.com [afgsci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
